molecular formula C18H15PPd B8608091 Palladium triphenylphosphane CAS No. 12628-74-9

Palladium triphenylphosphane

Cat. No.: B8608091
CAS No.: 12628-74-9
M. Wt: 368.7 g/mol
InChI Key: UQPUONNXJVWHRM-UHFFFAOYSA-N
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Description

Significance in Homogeneous Catalysis

The significance of palladium triphenylphosphine (B44618) in homogeneous catalysis is immense, primarily due to its remarkable versatility in facilitating the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. sigmaaldrich.comchemicalbook.com It is one of the most widely used catalysts for a class of reactions known as palladium-catalyzed cross-coupling reactions. wikipedia.orgsigmaaldrich.com These reactions have revolutionized modern organic synthesis, providing efficient pathways to construct complex molecules from simple, readily available precursors.

Prominent applications include several Nobel Prize-winning reactions:

Heck Reaction: Couples organohalides with alkenes. wikipedia.orgascensusspecialties.com

Suzuki-Miyaura Coupling: Joins organoboron compounds with organohalides. wikipedia.orgsigmaaldrich.comascensusspecialties.com

Negishi Coupling: Involves the reaction of organozinc compounds with organohalides. wikipedia.orgsigmaaldrich.com

Other critical cross-coupling reactions catalyzed by Pd(PPh₃)₄ include the Stille coupling (using organotin reagents), the Sonogashira coupling (coupling terminal alkynes with aryl or vinyl halides), and the Buchwald-Hartwig amination (forming carbon-nitrogen bonds). wikipedia.orgsigmaaldrich.com The general catalytic cycle for these transformations begins with the oxidative addition of an organic halide to the palladium(0) center, followed by transmetalation with an organometallic reagent, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. sigmaaldrich.comchemicalbook.com Beyond cross-coupling, it has also been applied in transformations like allylic substitutions and nucleophilic additions to alkenes and alkynes. sigmaaldrich.comchemicalbook.com

Reaction NameCoupling PartnersBond FormedReference
Heck ReactionOrganohalide + AlkeneC-C wikipedia.org, ascensusspecialties.com
Suzuki-Miyaura CouplingOrganohalide + Organoboron ReagentC-C wikipedia.org, sigmaaldrich.com, ascensusspecialties.com
Stille CouplingOrganohalide + Organotin ReagentC-C wikipedia.org, sigmaaldrich.com
Sonogashira CouplingOrganohalide + Terminal AlkyneC-C wikipedia.org, sigmaaldrich.com
Negishi CouplingOrganohalide + Organozinc ReagentC-C wikipedia.org, sigmaaldrich.com
Buchwald-Hartwig AminationOrganohalide + AmineC-N sigmaaldrich.com, mdpi.com

Historical Development and Evolution of Palladium Triphenylphosphane Catalysis

The history of palladium triphenylphosphine catalysis is deeply intertwined with the broader evolution of organopalladium chemistry. The complex itself, Tetrakis(triphenylphosphine)palladium(0), was first synthesized in the 1950s by Lamberto Malatesta and his group through the reduction of a palladium(II) salt in the presence of excess triphenylphosphine. wikipedia.org

The popularization of triphenylphosphine as a crucial ligand in homogeneous catalysis gained momentum in the 1960s. nih.gov However, the major breakthrough for its application in C-C bond formation came with the discovery of palladium-catalyzed reactions in the late 1960s and early 1970s. Richard F. Heck's work on the arylation of olefins using palladium catalysts laid the groundwork for what is now known as the Heck reaction. acs.orgicmpp.ro

Throughout the 1970s, further discoveries expanded the scope of palladium catalysis. The development of the Negishi, Suzuki-Miyaura, and Stille couplings demonstrated that various organometallic reagents could be coupled with organic halides with high efficiency and selectivity using palladium catalysts like Pd(PPh₃)₄. ascensusspecialties.comacs.orgicmpp.ro These developments were so fundamental to organic synthesis that the 2010 Nobel Prize in Chemistry was jointly awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for "palladium-catalyzed cross-couplings in organic synthesis". ascensusspecialties.comicmpp.ro

The evolution of this field has seen a move from in situ catalyst generation (mixing a palladium(II) salt like palladium(II) acetate (B1210297) with triphenylphosphine) to the use of well-defined, pre-formed Pd(0) complexes like Pd(PPh₃)₄. researchgate.netrsc.org More recent developments have focused on creating more active and robust catalysts by modifying the phosphine (B1218219) ligand to be more electron-rich and sterically demanding, which allows for the coupling of less reactive substrates like aryl chlorides. nih.govnih.gov

Year/EraKey DevelopmentResearchers/SignificanceReference
1950sFirst synthesis of Tetrakis(triphenylphosphine)palladium(0)Lamberto Malatesta et al. wikipedia.org
1960s-1970sDiscovery of the Heck ReactionRichard F. Heck icmpp.ro
1970sDevelopment of Negishi, Suzuki, and Stille CouplingsEi-ichi Negishi, Akira Suzuki, John Kenneth Stille ascensusspecialties.com, acs.org
2010Nobel Prize in ChemistryAwarded to Heck, Negishi, and Suzuki for palladium-catalyzed cross-coupling ascensusspecialties.com, icmpp.ro

This compound as a Benchmark Catalyst System

Palladium triphenylphosphine, particularly Pd(PPh₃)₄, is widely regarded as a "workhorse" and a prototypical catalyst in organic synthesis. chemicalbook.comascensusspecialties.com Its status as a benchmark system stems from its long history of successful application, its commercial availability, and its well-understood reactivity across a broad spectrum of reactions. wikipedia.orgascensusspecialties.com For many foundational cross-coupling reactions, Pd(PPh₃)₄ is the standard against which new catalytic systems are measured. uj.ac.zawhiterose.ac.uk

The extensive body of research on Pd(PPh₃)₄ provides a deep understanding of the fundamental steps of catalytic cycles, such as oxidative addition and reductive elimination. chemicalbook.comascensusspecialties.com This knowledge serves as a foundation for designing new catalysts with improved properties. For instance, while triphenylphosphine is an effective ligand for reactions involving aryl iodides and bromides, it is generally less effective for coupling unreactive and economically advantageous aryl chlorides. nih.govnih.gov This limitation spurred the development of new generations of phosphine ligands (e.g., bulky trialkylphosphines) and N-heterocyclic carbenes that can activate these more challenging substrates. nih.gov

Researchers often use a standard reaction catalyzed by Pd(PPh₃)₄ to establish baseline performance. uj.ac.zawhiterose.ac.uk For example, when developing new immobilized or heterogeneous palladium catalysts designed for easier separation and recycling, their efficiency, stability, and leaching characteristics are frequently compared to the homogeneous Pd(PPh₃)₄ system. acs.orgresearchgate.net This comparative approach allows for a clear assessment of the advantages and disadvantages of novel catalysts relative to the established benchmark. uj.ac.zaresearchgate.net Its illustrious legacy has cemented it as a cornerstone of catalytic cross-coupling reactions, making it an invaluable part of any synthetic organic chemist's toolbox. ascensusspecialties.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12628-74-9

Molecular Formula

C18H15PPd

Molecular Weight

368.7 g/mol

IUPAC Name

palladium;triphenylphosphane

InChI

InChI=1S/C18H15P.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

UQPUONNXJVWHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Origin of Product

United States

Precursor Chemistry and Catalyst Generation

Synthetic Methodologies for Palladium Triphenylphosphine (B44618) Complexes

The preparation of stable, well-defined palladium triphenylphosphine complexes is a cornerstone of their application in synthesis. These complexes serve as reliable sources of the active catalyst, with Palladium(0) and Palladium(II) variants being the most common.

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely utilized bright yellow, crystalline Palladium(0) complex. wikipedia.orgblogspot.com While commercially available, it can be synthesized in the laboratory through the reduction of a Palladium(II) precursor in the presence of excess triphenylphosphine. wikipedia.org

The most common laboratory synthesis is a two-step process that is often performed as a one-pot reaction. wikipedia.org First, a Palladium(II) salt, such as palladium chloride (PdCl₂), is reacted with two equivalents of triphenylphosphine (PPh₃) to form an intermediate complex, Dichloro(bis(triphenylphosphine))palladium(II). wikipedia.org This intermediate is then reduced in the presence of two additional equivalents of PPh₃ to yield the final Pd(PPh₃)₄ product. wikipedia.org

A variety of reducing agents can be employed for the second step. Hydrazine (B178648) (N₂H₄) was used in the original preparations and remains common. wikipedia.orgresearchgate.netgoogle.com However, due to the hazards associated with hydrazine, other reducing agents like ascorbic acid have been developed as a more environmentally friendly alternative. wikipedia.orgresearchgate.net The synthesis first reported by Lamberto Malatesta involved the reduction of sodium chloropalladate with hydrazine. wikipedia.org The resulting yellow solid is sensitive to air and is typically purified by washing with methanol (B129727) and stored under an inert atmosphere like argon at cold temperatures. wikipedia.org

Table 1: Representative Synthesis of Tetrakis(triphenylphosphine)palladium(0)

StepReactantsSolventReducing AgentKey ConditionsProduct
1 (Intermediate Formation)Palladium Chloride (PdCl₂), Triphenylphosphine (PPh₃)Dimethylformamide (DMF)N/AHeated to 140°C. researchgate.netPdCl₂(PPh₃)₂ (intermediate)
2 (Reduction)PdCl₂(PPh₃)₂ (from Step 1), additional PPh₃Dimethylformamide (DMF)Aqueous Hydrazine SolutionCooled to 80-85°C before cautious addition of hydrazine. researchgate.netPd(PPh₃)₄
3 (Purification)Crude Pd(PPh₃)₄Isopropyl Alcohol, n-HeptaneN/AWashing of filtered crystals under a nitrogen stream. researchgate.netPure Pd(PPh₃)₄

Dichloro(bis(triphenylphosphine))palladium(II), PdCl₂(PPh₃)₂, is a versatile and air-stable Palladium(II) precatalyst. youtube.com This stability makes it a more convenient starting material for many applications compared to its Pd(0) counterpart. Several methods exist for its synthesis.

A straightforward approach involves the direct reaction of palladium dichloride (PdCl₂) with triphenylphosphine in a suitable solvent. youtube.com Refluxing the reactants in benzonitrile (B105546) under an inert argon atmosphere provides the product in good yield; benzonitrile is often favored over acetonitrile (B52724) as it can result in a higher yield. youtube.com Another method involves dissolving PdCl₂ in a solution containing chloride ions to form tetrachloropalladate(II) anions, [PdCl₄]²⁻, which then readily reacts with PPh₃. researchgate.net A patented method describes the reaction of an ethanolic solution of chloropalladic acid with an ethanolic solution of triphenylphosphine under ultrasonic irradiation at 60-70°C. google.com

Table 2: Comparison of Synthetic Routes to Dichloro(bis(triphenylphosphine))palladium(II)

MethodPalladium SourceKey ReagentsSolventConditionsReference
Direct ReactionPalladium(II) Dichloride (PdCl₂)TriphenylphosphineBenzonitrileRefluxing under Argon youtube.com
UltrasonicChloropalladic Acid (H₂PdCl₄)TriphenylphosphineEthanolUltrasonic irradiation at 60-70°C google.com
Via COD ComplexPalladium(II) Dichloride (PdCl₂)1,5-Cyclooctadiene (COD), then TriphenylphosphineEthanol/HCl, then CH₂Cl₂Formation of PdCl₂(COD) intermediate, followed by ligand exchange researchgate.net
From Pd MetalPalladium PowderAqua Regia, HCl, TriphenylphosphineEthanol/WaterDissolution of Pd in aqua regia, then reaction with PPh₃ chemicalbook.com

In-Situ Catalyst Formation Strategies

For many synthetic applications, the active palladium catalyst is not added as a pre-formed complex but is generated in-situ by combining a palladium source and the triphenylphosphine ligand directly in the reaction vessel. This approach offers convenience but requires a controlled reduction of the palladium precursor to the active Pd(0) state.

The in-situ generation of palladium triphenylphosphine catalysts typically involves mixing a common palladium salt with the PPh₃ ligand. Palladium(II) acetate (B1210297), Pd(OAc)₂, and palladium(II) chloride, PdCl₂, are frequently used Pd(II) sources. strem.com The combination of Pd(OAc)₂ with two equivalents of PPh₃ is a ubiquitous system for cross-coupling reactions. wikipedia.org Another common Pd(0) source is bis(dibenzylideneacetone)palladium(0), Pd(dba)₂, which, when mixed with PPh₃, forms active catalytic species. acs.org

The anions originating from the Pd(II) salt precursor play a crucial role and are not merely spectators. uwindsor.ca For instance, when Pd(OAc)₂ is reduced, the acetate ion can remain coordinated to the newly formed Pd(0) center, generating anionic tricoordinated complexes such as [Pd⁰(PPh₃)₂(OAc)]⁻. uwindsor.ca These anionic species, rather than the neutral Pd⁰(PPh₃)₂, are often the effective catalysts in the subsequent oxidative addition step. uwindsor.ca The solvent also influences the reactivity of the in-situ generated catalyst; for example, the catalytic system formed from Pd(dba)₂ and PPh₃ exhibits different reactivity in tetrahydrofuran (B95107) (THF) compared to dimethylformamide (DMF). acs.org

The reduction of Pd(II) to Pd(0) is the critical step for initiating the catalytic cycle when starting from a Pd(II) salt. acs.orgnih.gov While strong reducing agents like hydrazine are used for the synthesis of isolated Pd(0) complexes, the reduction in an in-situ catalytic system is often accomplished by other components in the reaction mixture.

Electron-rich phosphine (B1218219) ligands themselves can act as reducing agents, becoming oxidized to phosphine oxide in the process of reducing Pd(II) to Pd(0). researchgate.net Other reagents in the catalytic mixture, such as amines (often used as bases) or aryl boronic acids (used in Suzuki-Miyaura coupling), can also facilitate this reduction. researchgate.netacs.org The specific pathway of reduction and the nature of the reducing species can significantly impact the structure and subsequent activity of the generated Pd(0) catalyst. researchgate.net An incomplete or poorly controlled reduction can lead to the formation of inactive palladium black, which diminishes the catalyst's efficacy. researchgate.net

Precatalyst Design and Activation Processes

To overcome the uncertainties of in-situ catalyst generation, well-defined palladium precatalysts are often designed and synthesized. These are stable, typically Pd(II), complexes that can be easily handled and stored but are readily converted to the active Pd(0) species under the reaction conditions. strem.com PdCl₂(PPh₃)₂ is a classic example of such a precatalyst. uwindsor.ca

The activation process is the chemical transformation that converts the stable precatalyst into the catalytically active species. For most Pd(II) precatalysts, this involves a reduction to Pd(0). strem.com For more advanced precatalyst scaffolds, such as palladacycles, activation is often triggered by the base present in the reaction mixture. nih.gov This typically involves the deprotonation of a ligand framework, followed by reductive elimination, which releases the active, low-coordinate Pd(0) species. acs.orgnih.gov

The design of modern precatalysts focuses on creating air- and moisture-stable compounds that generate a single, highly active catalytic species upon activation, thereby improving reaction efficiency and reproducibility. nih.govacs.org The choice of ligands in the precatalyst is critical. For instance, replacing a strongly bound chloride ligand with a more weakly coordinating one, such as a mesylate or triflate, can lead to precatalysts with improved stability and broader applicability. nih.govnih.gov Similarly, incorporating ancillary ligands like allyl groups that can be cleanly removed via reductive elimination is another strategy to generate the desired Pd(0) catalyst. researchgate.net

Oxidation States of Palladium in Catalyst Activation

The catalytic activity of palladium triphenylphosphane complexes is fundamentally linked to the ability of the palladium center to cycle between different oxidation states. The most common and crucial oxidation states involved in the activation of these catalysts for cross-coupling reactions are Palladium(0) and Palladium(II). The transition between these two states allows for the key steps of oxidative addition and reductive elimination that define the catalytic cycle. wikipedia.orgcsbsju.edu

The generation of the catalytically active species often begins with a palladium precursor that is not in the active Pd(0) state. Common precursors include Pd(II) salts like dichlorobis(triphenylphosphane)palladium(II) or palladium(II) acetate, which are often used in conjunction with additional triphenylphosphane ligands. wikipedia.orgscribd.com In these cases, an in-situ reduction of the Pd(II) center to Pd(0) is a necessary activation step. researchgate.net This reduction can be effected by various reagents in the reaction mixture, and in some instances, the triphenylphosphane ligand itself can act as the reducing agent, undergoing oxidation in the process. uwindsor.cacapes.gov.br

Conversely, stable Pd(0) complexes such as tetrakis(triphenylphosphane)palladium(0) can be used directly as catalyst precursors. cymitquimica.comascensusspecialties.com In solution, this 18-electron complex is in equilibrium with more reactive, coordinatively unsaturated 14-electron species like Pd(PPh₃)₂ through ligand dissociation. This dissociation is a critical step in generating the active catalyst that can enter the catalytic cycle. uwindsor.ca

The pivotal step that initiates the catalytic cycle is the oxidative addition of an organic halide (R-X) to the active Pd(0) species. This process involves the cleavage of the R-X bond and results in the oxidation of the palladium center from Pd(0) to Pd(II), forming a new organopalladium(II) complex. csbsju.eduresearchgate.net Following subsequent steps in the catalytic cycle (e.g., transmetalation), the cycle is typically concluded by a reductive elimination step. During reductive elimination, the two organic fragments on the Pd(II) center couple to form the desired product, and the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst. wikipedia.orgcsbsju.edu

The following table summarizes the key this compound species and their corresponding palladium oxidation states during the catalyst activation and cycling process.

Compound/IntermediateFormulaPalladium Oxidation StateRole in Catalysis
Tetrakis(triphenylphosphane)palladium(0)Pd(PPh₃)₄0Stable Pd(0) precursor. cymitquimica.com
Dichlorobis(triphenylphosphane)palladium(II)PdCl₂(PPh₃)₂+2Common Pd(II) precursor requiring reduction. wikipedia.org
Palladium(II) AcetatePd(OAc)₂+2Common Pd(II) precursor used with PPh₃. wikipedia.org
Active Catalytic Species[Pd(PPh₃)₂]0Enters the catalytic cycle for oxidative addition. uwindsor.ca
Oxidative Addition Producttrans-ArPdXL₂+2Formed after reaction of Pd(0) with aryl halide. uwindsor.ca

Homogeneous Catalytic Applications

of Palladium Triphenylphosphine (B44618) in Carbon-Carbon Cross-Coupling Reactions

Palladium complexes containing triphenylphosphine ligands are cornerstone catalysts in organic synthesis, particularly for the formation of carbon-carbon bonds. nbinno.comascensusspecialties.com The most prominent of these catalysts is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, a versatile catalyst widely employed in a variety of cross-coupling reactions. wikipedia.orgchemicalbook.com These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The general mechanism for these processes typically begins with the dissociation of triphenylphosphine ligands from the Pd(0) center, followed by the oxidative addition of an organic halide. wikipedia.orgsigmaaldrich.com This step forms a Pd(II) intermediate, which then undergoes transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. sigmaaldrich.comyoutube.com

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed chemical reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction demonstrated to proceed via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Tetrakis(triphenylphosphine)palladium(0) is a frequently used catalyst for this transformation. wikipedia.org The catalytic cycle begins when the active catalyst, often formed in situ from a Pd(II) precursor or directly from Pd(PPh₃)₄, undergoes oxidative addition with the aryl or vinyl halide. wikipedia.orgwikipedia.org The resulting palladium(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination, which forms the substituted alkene product and a hydridopalladium complex. libretexts.org The final step involves the regeneration of the Pd(0) catalyst by the action of a base. libretexts.org

Reactant 1Reactant 2CatalystBaseProductRef.
IodobenzeneStyrene (B11656)Palladium Chloride / PPh₃Potassium Acetate (B1210297)Stilbene wikipedia.org
Aryl HalideAlkeneTetrakis(triphenylphosphine)palladium(0)TriethylamineSubstituted Alkene wikipedia.org
Oxime-diene(Intramolecular)Tetrakis(triphenylphosphine)palladium(0)TriethylaminePyridine Compound wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. sigmaaldrich.comchemicalbook.com This reaction is extensively used for the synthesis of biaryl compounds, which are common structures in pharmaceuticals and organic materials. chemicalbook.comrsc.org

Pd(PPh₃)₄ is a highly effective catalyst for the Suzuki-Miyaura reaction. chemicalbook.comrsc.org The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) species, transmetalation with the organoboron compound (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. sigmaaldrich.com Recent research has explored immobilizing tetrakis(triphenylphosphine)palladium(0) on solid supports to facilitate catalyst recovery and reuse, making the process more cost-effective and environmentally friendly. rsc.orgresearchgate.net Such systems have been successfully used in continuous flow reactors, significantly reducing reaction times compared to batch processes. researchgate.net

Stille Coupling

The Stille coupling reaction involves the formation of a carbon-carbon bond by reacting an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. nih.govlibretexts.org This reaction is valued for its tolerance of a wide variety of functional groups and the fact that it often proceeds under neutral conditions.

Tetrakis(triphenylphosphine)palladium(0) is a classic and efficient catalyst for the Stille reaction. wikipedia.orgsigmaaldrich.com The mechanism follows the typical cross-coupling pathway: oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation where the organic group from the organostannane is transferred to the palladium complex, displacing the halide. libretexts.org The final step is reductive elimination, which yields the coupled product. sigmaaldrich.com Research has shown that using Pd(PPh₃)₄ in green solvents like polyethylene (B3416737) glycol (PEG-400) can lead to highly efficient and atom-economical protocols. organic-chemistry.org

Organic HalideOrganostannaneCatalyst SystemSolventYieldRef.
3-bromobenzonitrile4-trimethyl stannyl (B1234572) pyridinePd(PPh₃)₄Toluene95%
Aryl BromidesTetraphenyltinPd(PPh₃)₄ / NaOAcPEG-400Excellent organic-chemistry.org
Aryl/Heteroaryl HalidesAryl/Hetaryl StannanesTriphenylphosphine-based palladacycleWaterHigh nih.gov

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org This method is a reliable and straightforward way to synthesize substituted alkynes.

Palladium-triphenylphosphine complexes, such as Pd(PPh₃)₄ and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), are standard catalysts for this reaction. wikipedia.orgwikipedia.org When a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species. wikipedia.org The catalytic cycle then proceeds with the oxidative addition of the aryl/vinyl halide. nih.gov Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. wikipedia.orgnih.gov Reductive elimination gives the final product. nih.gov

Aryl/Vinyl HalideTerminal AlkyneCatalyst SystemConditionsYieldRef.
IodobenzeneEthynylbenzenePdCl₂(PPh₃)₂ / CuI / TriethylamineTHF, Room Temp, 1.5 h97% tcichemicals.com
Aryl Iodides/BromidesTerminal AlkynesPdCl₂(PPh₃)₂ / TBAFSolvent-freeModerate to Excellent acs.org
Deactivated Aryl ChloridesTerminal AlkynesPdCl₂(PPh₃)₂ / TBAFSolvent-freeModerate to Excellent acs.org

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide or triflate with an organozinc compound. wikipedia.org A key advantage of this reaction is the high functional group tolerance and reactivity of the organozinc reagents. wikipedia.org It allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for the Negishi coupling. wikipedia.orgwikipedia.org The reaction mechanism is consistent with other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by a transmetalation step with the organozinc reagent. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. sigmaaldrich.com

Kumada Coupling

The Kumada coupling, or Kumada-Tamao-Corriu reaction, was the first transition metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an aryl or vinyl halide, catalyzed by a nickel or palladium complex. organic-chemistry.org

While nickel catalysts are common, palladium complexes with triphenylphosphine ligands, including Pd(PPh₃)₄, are also effective catalysts for this transformation. arkat-usa.org The catalytic cycle is believed to involve oxidative addition of the organic halide to the Pd(0) center, transmetalation with the Grignard reagent, and subsequent reductive elimination. The use of Pd(PPh₃)₄ has been shown to be particularly effective for coupling reactions involving challenging substrates, such as fluoroalkenes, where it facilitates the cleavage of the C-F bond. arkat-usa.org

General Carbon-Carbon Bond Formation Methodologies

Palladium complexes containing triphenylphosphine ligands are instrumental in numerous cross-coupling reactions that forge carbon-carbon (C-C) bonds. d-nb.info These reactions are cornerstones of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. acs.org The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. audreyli.comorganic-chemistry.org In this cycle, a palladium(0) species, often formed in situ from a palladium(II) precatalyst, initiates the reaction.

Several named reactions fall under this category, each utilizing a different organometallic reagent to couple with an organic halide or triflate. These include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. mdpi.com It is widely used for the synthesis of biaryls, which have applications ranging from pharmaceuticals to materials science. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. d-nb.info

Stille Coupling: The Stille coupling utilizes an organotin compound as the coupling partner for an organic halide. d-nb.info

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide. d-nb.infomdpi.com

The versatility of palladium triphenylphosphine catalysts in these reactions stems from the ability of the triphenylphosphine ligand to stabilize the palladium center in its various oxidation states throughout the catalytic cycle and to influence the reactivity and selectivity of the catalyst.

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (-C(O)-) into a molecule, a transformation of significant industrial and academic importance. Palladium triphenylphosphine complexes are highly effective catalysts for such reactions, utilizing carbon monoxide (CO) as a C1 building block.

Hydrocarbonylation and Hydroalcoxycarbonylation of Olefins

The hydrocarbonylation and hydroalcoxycarbonylation of olefins are processes that functionalize alkenes with a formyl or an ester group, respectively. These reactions are typically catalyzed by palladium complexes in the presence of a phosphine (B1218219) ligand like triphenylphosphine.

In hydroalkoxycarbonylation, an olefin reacts with an alcohol and carbon monoxide to produce an ester. The catalytic system often consists of a palladium source, triphenylphosphine, and a promoter such as an acid. matec-conferences.org For instance, the hydroethoxycarbonylation of hexene-1 can be efficiently catalyzed by a Pd(Acac)₂-PPh₃-TsOH system, yielding a mixture of linear and branched esters. matec-conferences.org The regioselectivity of the reaction, favoring the linear or branched product, can be influenced by the reaction conditions and the ligand-to-metal ratio. matec-conferences.org

The mechanism for these reactions is generally believed to proceed via a "hydride cycle". nih.gov This involves the formation of a palladium hydride species, which then undergoes migratory insertion with the olefin. Subsequent CO insertion into the palladium-alkyl bond followed by alcoholysis yields the ester product and regenerates the palladium hydride catalyst. nih.gov

OlefinCatalyst SystemAlcoholConditionsProduct(s)Yield (%)Reference
Hexene-1Pd(Acac)₂/PPh₃/TsOHEthanol100°C, 20 atm CO, 4hEthyl heptanoate (B1214049) / Ethyl 2-methylhexanoate82.9 matec-conferences.org
Styrene[PdCl(PPh₃)(Ph₂PNHpy)]Cl/TsOHMethanol (B129727)VariesMethyl 2-phenylpropanoate (B8470279) / Methyl 3-phenylpropanoateHigh nih.gov
Ethene[PdCl₂(PPh₃)₂]/HClEthanol300-700 bar COEthyl propanoate- nih.gov

Aminocarbonylation

Aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and an amine. Palladium-triphenylphosphine systems are frequently employed as catalysts for this transformation. The reaction can be performed under relatively mild conditions, often at atmospheric or slightly elevated CO pressure. d-nb.infomdpi.com

A common catalytic system involves the in situ generation of the active Pd(0) catalyst from Pd(OAc)₂ and triphenylphosphine. mdpi.com Triphenylphosphine not only acts as a ligand but can also serve as a reducing agent for the Pd(II) precursor. mdpi.com The reaction is tolerant of a wide range of amines, including primary and secondary amines, as well as amino acid esters. mdpi.com

The scope of the reaction has been extended to various aryl and vinyl halides. For example, 1-iodoisoquinoline (B10073) can be efficiently aminocarbonylated with a variety of amines using a Pd(OAc)₂/2 PPh₃ catalyst. mdpi.com Similarly, steroidal iodoalkenes have been successfully converted to the corresponding carboxamides under mild conditions. d-nb.info

SubstrateAmineCatalyst SystemConditionsProductYield (%)Reference
1-IodoisoquinolinePiperidinePd(OAc)₂/2 PPh₃50°C, 1 bar COIsoquinoline-1-carboxamide derivativeHigh mdpi.com
IodobenzeneDiethylaminePd@KAPs(Ph-PPh₃)Low CO pressureN,N-diethylbenzamide70-97 researchgate.net
20-iodo-pregna-5,20-dien-3β-oltert-ButylaminePd(OAc)₂/PPh₃50°C, 1 bar CO20-carboxamido-21-ene derivativeHigh d-nb.info
4-IodotolueneBenzamidinePd(OAc)₂/PPh₃80°C, 2hAcyl amidine derivative87 diva-portal.org

Double Carbonylation

Under certain conditions, palladium-catalyzed carbonylation reactions can lead to the incorporation of two carbon monoxide molecules, a process known as double carbonylation. This typically results in the formation of α-ketoamides from aryl halides, amines, and CO.

The formation of double carbonylation products can be influenced by factors such as CO pressure and the nature of the ligands. For instance, in the aminocarbonylation of 2-iodothiophene (B115884) with amino acid esters, the use of higher CO pressures led to the formation of ketocarboxamides. mdpi.com Conversely, the selectivity towards single or double carbonylation can be controlled by the choice of phosphine ligand. The use of bidentate ligands like Xantphos has been shown to suppress double carbonylation in the reaction of iodo(hetero)arenes, leading selectively to the formation of amides. mdpi.com

Carbonylation of Aryl Halides

The carbonylation of aryl halides is a versatile method for the synthesis of a variety of carbonyl compounds, including carboxylic acids, esters, amides, and aldehydes. Palladium triphenylphosphine catalysts are widely used for these transformations. The reaction proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and subsequent reaction with a nucleophile.

For example, the carbonylation of aryl iodides in the presence of stabilized phosphonium (B103445) ylides and carbon monoxide, catalyzed by a palladium complex, provides an efficient route to α-acylphosphoranes. acs.org This reaction demonstrates the broad scope of palladium-catalyzed carbonylation, extending beyond the synthesis of simple carboxylic acid derivatives.

In recent years, efforts have been made to develop more sustainable and practical carbonylation protocols. This includes the use of CO surrogates, which avoid the handling of gaseous carbon monoxide. Phenyl formate, for instance, has been used as a CO source in the palladium-catalyzed carbonylation of aryl halides to produce phenyl esters. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

Palladium triphenylphosphine catalysts are not only pivotal for C-C bond formation but also play a crucial role in the formation of bonds between carbon and heteroatoms (C-X), such as nitrogen, oxygen, and phosphorus.

The aminocarbonylation and hydroalkoxycarbonylation reactions discussed previously are prime examples of palladium-catalyzed C-N and C-O bond formation, respectively. In these reactions, the final step of the catalytic cycle involves the formation of a bond between the acyl-palladium intermediate and the amine or alcohol nucleophile.

Furthermore, palladium triphenylphosphine complexes catalyze the formation of carbon-phosphorus (C-P) bonds. These reactions are important for the synthesis of organophosphorus compounds, which have wide applications, for example as ligands in catalysis and in materials science. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, is a key method for C-P bond formation. nih.gov The scope of this reaction has been expanded to include various aryl and alkenyl halides and triflates, providing access to a diverse range of H-phosphinates and related compounds. researchgate.net For instance, the palladium-catalyzed hydrophosphinylation of alkenes and alkynes offers a route to H-phosphinic acid derivatives. organic-chemistry.org

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination variants)

The palladium-catalyzed formation of carbon-nitrogen bonds, famously known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, allowing for the construction of arylamines from aryl halides or pseudohalides and primary or secondary amines. While modern iterations of this reaction often employ more specialized, bulky, and electron-rich phosphine ligands to enhance catalytic activity, early developments and certain applications successfully utilize palladium triphenylphosphine complexes.

The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Research has demonstrated the utility of Pd(PPh₃)₄ in these transformations, particularly with more reactive aryl halides like iodides and bromides, or with alternative electrophiles such as aryl fluorosulfonates. For instance, the coupling of various substituted anilines with aryl fluorosulfonates has been successfully achieved using a catalytic amount of Pd(PPh₃)₄ in the presence of cesium carbonate as the base, affording a range of biaryl amines in moderate to good yields. researchgate.net This highlights the capability of the palladium triphenylphosphine system to facilitate C-N bond formation, even with less conventional coupling partners. However, for less reactive electrophiles like aryl chlorides, palladium triphenylphosphine catalysts are often less effective compared to systems with more specialized ligands. sci-hub.st

Aryl Halide/ElectrophileAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Phenyl fluorosulfateAnilinePd(PPh₃)₄Cs₂CO₃Toluene110Good researchgate.net
4-Tolyl fluorosulfate4-MethoxyanilinePd(PPh₃)₄Cs₂CO₃Toluene110Moderate-Good researchgate.net
4-Nitrophenyl fluorosulfateAnilinePd(PPh₃)₄Cs₂CO₃Toluene110Moderate-Good researchgate.net

Carbon-Oxygen Bond Formation

Analogous to C-N bond formation, palladium-catalyzed C-O bond formation allows for the synthesis of diaryl ethers, alkyl aryl ethers, and other oxygen-containing compounds from aryl halides and alcohols or phenols. This reaction provides a valuable alternative to classical methods like the Williamson ether synthesis, often under milder conditions and with broader substrate scope.

Palladium triphenylphosphine complexes have been employed in these transformations. For example, Pd(PPh₃)₄ has been used to catalyze the Suzuki-Miyaura coupling of benzyl (B1604629) alcohols with arylboronic acids, proceeding through a benzylic C-O activation pathway to form diarylmethanes. rsc.org This demonstrates the catalyst's ability to activate C-O bonds under appropriate conditions. While many modern C-O coupling reactions utilize more advanced ligands to overcome challenges like competing β-hydride elimination (for alkyl aryl ethers), palladium triphenylphosphine systems remain relevant, especially in the formation of diaryl ethers from phenols and activated aryl halides. organic-chemistry.org

The direct coupling of phenols with aryl halides using palladium catalysts has been significantly improved through the development of bulky, electron-rich phosphine ligands. These advanced ligands are often necessary to achieve high yields, particularly with unactivated or electron-rich aryl halides. organic-chemistry.org

Aryl HalideAlcohol/PhenolCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-BromotolueneBenzyl AlcoholPd(PPh₃)₄K₃PO₄Toluene11091 rsc.org
4-ChlorotoluenePhenolPd(OAc)₂ / PPh₃Cs₂CO₃Toluene100Good organic-chemistry.org
1-Bromo-4-nitrobenzenePhenolPd(OAc)₂ / PPh₃Cs₂CO₃Toluene100Excellent organic-chemistry.org

Other Catalytic Transformations

Allylic Substitutions

The palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.org The reaction involves the substitution of a leaving group at an allylic position with a nucleophile. Palladium triphenylphosphine complexes, particularly Pd(PPh₃)₄, are classic and effective catalysts for this transformation.

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) intermediate, with the departure of the leaving group. Subsequently, a nucleophile attacks this intermediate, typically at one of the terminal carbons of the allyl moiety, to form the product and regenerate the Pd(0) catalyst. nrochemistry.com

A wide variety of nucleophiles, including soft carbon nucleophiles like malonates, as well as amines and phenols, can be used. The reaction is known for its high regio- and stereoselectivity, which can often be controlled by the choice of ligands and reaction conditions. For instance, the allylation of dimethyl malonate with an allylic acetate using Pd(PPh₃)₄ in the presence of a base is a standard procedure that proceeds in high yield. nrochemistry.com

Allylic SubstrateNucleophileCatalystBaseSolventTemperature (°C)Yield (%)Reference
Allyl AcetateDimethyl malonatePd(PPh₃)₄t-BuOKTHF50High nrochemistry.com
Cinnamyl AcetateSodium salt of diethyl malonatePd(PPh₃)₄-THFRefluxHigh wikipedia.org
1,3-Diphenyl-2-propenyl acetateDimethyl malonatePd(PPh₃)₄BSA-LiOAc--- organic-chemistry.org

Nucleophilic Additions to Unsaturated Substrates

Palladium triphenylphosphine catalysts can facilitate the nucleophilic addition of various reagents to unsaturated carbon-carbon bonds, such as those in alkenes, alkynes, and allenes. These reactions provide efficient routes to functionalized molecules.

One notable example is the addition to allenes. The reaction of allenes with active methylene (B1212753) compounds can be catalyzed by a combination of Pd(PPh₃)₄ and benzoic acid. This system generates a hydropalladium species that adds to the allene (B1206475) to form a π-allylpalladium intermediate. This intermediate is then attacked by the carbon nucleophile to afford monoallylated products with high E-stereoselectivity and in good yields. This method represents an improvement over other palladium catalyst systems, offering better yields and selectivity under mild conditions. organic-chemistry.org

Unsaturated SubstrateNucleophileCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Phenyl alleneMethyl malononitrilePd(PPh₃)₄ / PhCOOHTHFRT75 organic-chemistry.org
Cyclohexyl alleneDiethyl malonatePd(PPh₃)₄ / PhCOOHTHFRT85 organic-chemistry.org
1,2-HeptadieneMethyl malononitrilePd(PPh₃)₄ / PhCOOHTHFRT70 organic-chemistry.org

Cycloadditions

Palladium triphenylphosphine complexes are effective catalysts for various cycloaddition reactions, which are powerful tools for the construction of cyclic compounds. One prominent example is the [3+2] cycloaddition of vinylcyclopropanes (VCPs) with imines.

In this reaction, the Pd(0) catalyst facilitates the opening of the cyclopropane (B1198618) ring to form a zwitterionic trimethylenemethane-palladium intermediate. This intermediate then acts as a three-carbon component in a cycloaddition with an imine, which serves as the two-atom component, to construct a five-membered pyrrolidine (B122466) ring. The use of a synergistic catalytic system, combining Pd(PPh₃)₄ with a phosphoric acid co-catalyst, has been shown to expand the scope of this reaction to include N-aryl and N-benzyl imines, affording polysubstituted pyrrolidines in moderate to good yields and diastereoselectivities.

VinylcyclopropaneImineCatalyst SystemSolventTime (h)Yield (%)Reference
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateN-BenzylideneanilinePd(PPh₃)₄ / (R)-TRIPToluene2455 nrochemistry.com
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateN-(4-Methoxybenzylidene)anilinePd(PPh₃)₄ / (R)-TRIPToluene2460 nrochemistry.com
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateN-BenzylidenebenzylaminePd(PPh₃)₄ / (R)-TRIPToluene2445 nrochemistry.com

Hydrogenation and Hydrosilylation

Palladium triphenylphosphine complexes also find application in hydrogenation and hydrosilylation reactions, although heterogeneous palladium catalysts are more commonly used for hydrogenation. In homogeneous catalysis, palladium complexes can offer high selectivity under mild conditions.

Hydrogenation: Triphenylphosphine can act as a ligand to modify the catalytic properties of palladium nanoparticles, improving both activity and chemoselectivity in hydrogenation reactions. The electron-donating effect of triphenylphosphine increases the electron density on the palladium surface, which can lead to enhanced selectivity. For example, Pd nanoparticles modified with triphenylphosphine show over 99% selectivity for the hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) and 94% selectivity for the hydrogenation of phenylacetylene (B144264) to styrene. scientificspectator.com Homogeneous palladium complexes with phosphine ligands have also been studied for the selective hydrogenation of dienes and styrene derivatives. researchgate.net

Hydrosilylation: The palladium-catalyzed hydrosilylation of unsaturated bonds is a key method for producing organosilicon compounds. Palladium triphenylphosphine complexes can catalyze the addition of silanes to alkynes and alkenes. For example, the hydrosilylation of styrene derivatives with trichlorosilane, catalyzed by palladium complexes with monodentate phosphine ligands, proceeds with high regioselectivity to yield benzylic silanes. scientificspectator.com This is attributed to the formation of π-benzylic palladium intermediates. The choice of phosphine ligand is critical and can influence the enantioselectivity in asymmetric hydrosilylations. nih.gov

SubstrateReagentReaction TypeCatalyst SystemKey FindingReference
AcetophenoneH₂HydrogenationPd NPs / PPh₃>99% selectivity to 1-phenylethanol scientificspectator.com
PhenylacetyleneH₂HydrogenationPd NPs / PPh₃94% selectivity to styrene scientificspectator.com
StyreneHSiCl₃HydrosilylationPd(0) / Monodentate PhosphineHigh regioselectivity to benzylic silane (B1218182) scientificspectator.com
1-HexyneTriethylsilaneHydrosilylationPd(PPh₃)₄Forms vinylsilanes rsc.org

Isomerization Reactions

Palladium triphenylphosphine complexes are effective catalysts for the isomerization of olefins. The catalytic cycle for alkene isomerization, particularly double bond migration, is generally understood to proceed through a palladium-hydride intermediate. The process involves the iterative migratory insertion of the alkene into the palladium-hydride bond, followed by a β-hydride elimination to form the isomerized alkene and regenerate the palladium-hydride catalyst. This sequence allows for the "walking" of the double bond along a carbon chain until the thermodynamically most stable isomer is predominantly formed.

Research has demonstrated the utility of palladium catalysts in the long-range isomerization of alkynyl alcohols to furnish α,β-unsaturated aldehydes and ketones. While not always employing Pd(PPh3)4 directly as the precatalyst, these systems illustrate the fundamental mechanism. For instance, a palladium-catalyzed isomerization of alkynyl alcohols was shown to proceed through allene and dienyl alcohol intermediates, consistent with a mechanism of iterative migratory insertion and β-hydride elimination steps. acs.org In these transformations, the active catalytic species is often a palladium hydride, which can be generated in situ from a Pd(0) precursor like tetrakis(triphenylphosphine)palladium(0).

The isomerization can be highly efficient for various substrates. For example, palladium-catalyzed systems effectively convert terminal and internal alkenes to their most stable double-bond isomers. nih.gov Allylbenzenes can be converted to conjugated isomers with excellent yields and selectivity, and simple alkenes like 1-hexene (B165129) can be isomerized to a thermodynamic mixture of internal alkenes. nih.gov

SubstrateCatalyst System (Precursor)ConditionsProduct(s)Yield/SelectivityReference
Aryl, Heteroaryl, and Alkyl Alkynyl AlcoholsPalladium Hydride ComplexHeating (e.g., 80 °C)α,β-Unsaturated Aldehydes and KetonesGood yields with high E/Z ratio (>20:1) acs.org
Allyl Phenyl Ether2,9-dimethyl-phenanthroline palladium methyl chloride / NaBArF₄0 °CAlkenyl Phenyl Ether90% yield, E/Z = 2.7/1 nih.gov
Allylbenzene2,9-dimethyl-phenanthroline palladium methyl chloride / NaBArF₄0 °C(E)-β-Methylstyrene98% yield, E/Z > 20/1 nih.gov
1-Hexene2,9-dimethyl-phenanthroline palladium methyl chloride / NaBArF₄0 °C2-Hexenes and 3-HexenesThermodynamic mixture nih.gov

Dehydrogenation Reactions

The application of tetrakis(triphenylphosphine)palladium(0) specifically as a catalyst for dehydrogenation reactions is not as extensively documented as its role in cross-coupling or isomerization. In some contexts, Pd(PPh3)4 has shown little to no catalytic activity for the dehydrogenation of certain alcohols. For example, in a screening of various transition metal complexes for the dehydrogenation of 1-octanol (B28484) and 1-decanol, Pd(PPh3)4 was reported to be inactive under the tested conditions, which utilized diphenylacetylene (B1204595) as a hydrogen acceptor. uu.nl

However, related palladium-phosphine systems have been successfully employed in the oxidative dehydrogenation of alcohols. These reactions are crucial in organic synthesis for the conversion of alcohols to aldehydes, ketones, and carboxylic acids. While these catalysts are not identical to Pd(PPh3)4, they demonstrate the capability of palladium centers ligated by phosphines to effect this transformation. For instance, novel palladium(II)-Schiff base-triphenylphosphine complexes were found to be effective for the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using N-methylmorpholine-N-oxide as the oxidant. nitk.ac.in

Furthermore, acceptorless dehydrogenation, a highly atom-economical process that generates hydrogen gas as the only byproduct, has been achieved with other palladium catalytic systems. A simple system of palladium with a Xantphos ligand was developed for the dehydrogenative oxidation of primary alcohols to aldehydes under an inert atmosphere. acs.org This highlights the general competence of palladium complexes for dehydrogenation, although the specific efficacy can be highly dependent on the ligand environment and the oxidation state of the metal.

SubstrateCatalyst SystemConditionsProductYieldReference
1-OctanolPd(PPh₃)₄ / DiphenylacetyleneNot specifiedNo reaction (inactive catalyst)0% uu.nl
Benzyl alcoholPd(II)-Schiff base-PPh₃ complex / NMODichloromethane, refluxBenzaldehyde98% nitk.ac.in
1-PhenylethanolPd(II)-Schiff base-PPh₃ complex / NMODichloromethane, refluxAcetophenone99% nitk.ac.in
Various Primary AlcoholsPd/XantphosToluene, 110 °C, inert atmosphereCorresponding AldehydesUp to 99% acs.org

Reaction Mechanisms and Fundamental Pathways

General Catalytic Cycle Principles

Most palladium-catalyzed transformations involving palladium triphenylphosphine (B44618) proceed through a cycle that involves the palladium center shuttling between the Pd(0) and Pd(II) oxidation states. unipr.it The three principal steps in this process are oxidative addition, transmetalation, and reductive elimination. wiley-vch.dethieme-connect.de

The catalytic cycle typically commences with the oxidative addition of an organic electrophile, commonly an organic halide (R-X), to a coordinatively unsaturated Pd(0) complex. thieme-connect.de In this step, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the R-X bond. This process results in the formation of a square planar arylpalladium(II) halide species, which serves as a key intermediate for the subsequent steps in the cycle. thieme-connect.de The reactivity of the organic halide in this step is a critical factor, with the rate of oxidative addition generally following the order of bond strength: C-I > C-Br > C-Cl. researchgate.net

Following oxidative addition, the transmetalation step occurs. This involves the transfer of an organic group (R') from an organometallic reagent (R'-M) to the palladium(II) center. acs.org The halide ligand on the palladium complex is replaced by the R' group, resulting in a diorganopalladium(II) intermediate. In many widely used cross-coupling reactions, such as the Suzuki-Miyaura coupling, this step requires activation by a base. The base interacts with the organometallic reagent (e.g., a boronic acid) to facilitate the transfer of the organic moiety to the palladium complex. thieme-connect.de

Reductive elimination is the final, product-forming step of the catalytic cycle. wiley-vch.deresearchgate.net In this stage, the two organic ligands (R and R') coupled on the palladium(II) center are expelled as the final product (R-R'). researchgate.net This process is accompanied by the reduction of the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. researchgate.net This step is considered crucial as it not only forms the desired product but also ensures the catalytic nature of the process. researchgate.net

Detailed Mechanistic Pathways

A deeper understanding of the catalytic cycle requires examining the specific pathways and equilibria involved, particularly concerning the oxidative addition step and the dynamic behavior of the triphenylphosphine ligands.

The oxidative addition of aryl halides to a Pd(0) center can, in principle, occur through several mechanisms, but it is generally accepted to proceed via a three-center, two-electron transition state for Pd(0)/Pd(II) catalytic cycles. acs.org The reactivity of the aryl halide substrate is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring.

Several key findings regarding the oxidative addition step include:

Halide Reactivity : The rate of reaction for halobenzenes with complexes like tetrakis(triphenylphosphine)palladium(0) follows the trend: Iodobenzene > Bromobenzene > Chlorobenzene. researchgate.net Iodobenzene can react at room temperature, whereas bromobenzene requires elevated temperatures (e.g., 80°C), and chlorobenzene is often unreactive under similar conditions. researchgate.net

Electronic Effects : Aryl chlorides substituted with electron-withdrawing groups show increased reactivity, while those with electron-donating groups are generally unreactive. researchgate.net This is because electron-withdrawing substituents make the carbon atom of the C-X bond more electrophilic and thus more susceptible to nucleophilic attack by the Pd(0) center.

Active Species : Computational and kinetic studies suggest that for both bulky and less bulky phosphine (B1218219) ligands like triphenylphosphine, the oxidative addition of aryl chlorides and bromides preferentially proceeds via a 12-electron, monoligated L₁Pd(0) species, [Pd(PPh₃)], rather than the 14-electron, bisligated [Pd(PPh₃)₂] species. acs.org The transition state energy for the monoligated pathway is significantly lower. acs.org

Table 1: Reactivity of Aryl Halides in Oxidative Addition to Pd(PPh₃)₄

Aryl Halide Substituent Relative Reactivity
Iodobenzene H High
Bromobenzene H Medium
Chlorobenzene H Low / Unreactive
Chlorobenzene Electron-withdrawing Reactive

This table is based on general reactivity trends described in the literature. researchgate.net

The concentration and nature of the catalytically active species in solution are governed by complex ligand dissociation and association equilibria. The commonly used precatalyst, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is not the active species itself. In solution, it exists in equilibrium with coordinatively unsaturated species formed by the dissociation of one or more triphenylphosphine ligands.

The key equilibria in solution are:

Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃ Pd(PPh₃)₃ ⇌ Pd(PPh₃)₂ + PPh₃ Pd(PPh₃)₂ ⇌ Pd(PPh₃) + PPh₃

It is the highly reactive, coordinatively unsaturated species, particularly the 12-electron [Pd(PPh₃)] and 14-electron [Pd(PPh₃)₂], that are believed to be the most active in the oxidative addition step. researchgate.netacs.org The position of these equilibria, and thus the concentration of the active catalyst, is influenced by factors such as solvent, temperature, and the concentration of free triphenylphosphine ligand. kyoto-u.ac.jp An excess of added triphenylphosphine can retard the reaction rate by shifting the equilibrium towards the less reactive, more saturated complexes. kyoto-u.ac.jp Conversely, a deficiency of the ligand can lead to the formation of palladium clusters and catalyst deactivation. Therefore, controlling the ligand concentration is crucial for optimizing catalytic activity. kyoto-u.ac.jp

Table 2: Palladium Triphenylphosphine Species in Solution Equilibrium

Complex Electron Count Coordination Number Role in Catalysis
Pd(PPh₃)₄ 18 4 Precatalyst / Resting State
Pd(PPh₃)₃ 16 3 Intermediate
Pd(PPh₃)₂ 14 2 Active Species

This table summarizes the various palladium triphenylphosphine species present in solution and their general roles in the catalytic cycle. researchgate.netacs.org

Identification and Role of Active Catalytic Species (e.g., Pd(0)L₂, Monomeric Cationic Palladium Complexes)

The true catalyst in many palladium-catalyzed cross-coupling reactions is a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst. The most commonly invoked active species in catalysis involving triphenylphosphine (PPh₃) is the 14-electron complex, bis(triphenylphosphine)palladium(0) (Pd(0)(PPh₃)₂). This species is often formed from the reduction of Pd(II) precursors like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in the presence of a reducing agent, which can be an amine, a phosphine ligand itself, or other reactants in the mixture. rsc.orgtcichemicals.compitt.edu The tetrakis(triphenylphosphine)palladium(0) complex, Pd(PPh₃)₄, is a stable 18-electron complex that is often used as a precatalyst. In solution, it readily dissociates two phosphine ligands to form the more reactive 14-electron Pd(PPh₃)₂ species, which then enters the catalytic cycle. wikipedia.orglibretexts.org

The catalytic cycle typically commences with the oxidative addition of an organic halide (R-X) to the Pd(0)(PPh₃)₂ complex, forming a square planar Pd(II) intermediate, trans-[Pd(R)(X)(PPh₃)₂]. For this to occur, one of the phosphine ligands may dissociate to generate an even more reactive, monoligated Pd(0)(PPh₃) species, which is thought to be the most active catalyst in many cross-coupling reactions. rsc.org

In addition to neutral Pd(0) species, monomeric cationic palladium complexes play a significant role in certain catalytic pathways, particularly in the Heck reaction. These cationic complexes can be formed when using palladium precursors with non-coordinating anions, such as triflates, or in the presence of silver salts that abstract halide ligands. The cationic pathway often leads to different regioselectivity compared to the neutral pathway. fu-berlin.de The formation of cationic intermediates, such as [Pd(PPh₃)₂(R)(S)]⁺ (where S is a solvent molecule), can significantly influence the migratory insertion step of the catalytic cycle.

The nature of the active species can also be profoundly influenced by the solvent. In polar, coordinating solvents, solvent molecules can displace a phosphine ligand to form species like Pd(L)(solv), which can exhibit different reactivity and selectivity compared to the bis-phosphine complex. nih.gov Furthermore, in the presence of halide ions, anionic palladium(0) species of the type [Pd(0)(X)(PPh₃)₂]⁻ have been proposed to be the active catalyst in polar solvents. nih.govresearchgate.net

Table 1: Key Catalytic Species in Palladium Triphenylphosphine Catalysis

Catalytic Species Formula Electron Count Role in Catalysis Generation
Bis(triphenylphosphine)palladium(0)Pd(PPh₃)₂14Primary active species in many cross-coupling reactions.Dissociation from Pd(PPh₃)₄ or in situ reduction of Pd(II) precursors.
Monoligated palladium(0)Pd(PPh₃)12Highly reactive species, often considered the most active catalyst.Dissociation of a ligand from Pd(PPh₃)₂.
Monomeric Cationic Palladium Complex[Pd(PPh₃)₂(R)(S)]⁺16Key intermediate in the cationic pathway of the Heck reaction.Use of precursors with non-coordinating anions or halide abstraction.
Anionic Palladium(0) Complex[Pd(0)(X)(PPh₃)₂]⁻16Proposed active species in polar solvents in the presence of halides.Interaction of Pd(0)(PPh₃)₂ with halide anions.
Solvent-Coordinated Palladium ComplexPd(PPh₃)(solv)14Active species in coordinating solvents, influencing selectivity.Displacement of a phosphine ligand by a solvent molecule.

Kinetic Studies of Catalytic Cycles

Kinetic studies are instrumental in elucidating the detailed mechanism of a catalytic reaction by identifying the rate-determining step and quantifying the influence of various parameters on the reaction rate. For palladium triphenylphosphine catalyzed reactions, the oxidative addition of the organic halide to the Pd(0) complex is often considered the rate-determining step of the catalytic cycle. wikipedia.orgresearchgate.net

The rate of oxidative addition is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the organic group. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. nih.gov A kinetic study of the oxidative addition of haloheteroarenes to Pd(0)(PPh₃)₂ (generated from Pd(PPh₃)₄) in THF and DMF revealed that the mechanism can vary with the halide. For iodoheteroarenes, a concerted mechanism is operative, while for bromo- and chloroheteroarenes, an SNAr-type mechanism is favored, especially in the polar solvent DMF. nih.gov

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the energetics of the entire catalytic cycle. For the Suzuki-Miyaura coupling, DFT calculations have been used to determine the energy barriers for oxidative addition, transmetalation, and reductive elimination, helping to rationalize the observed reaction rates and selectivities. researchgate.net These studies have shown that the electronic and steric properties of the phosphine ligands have a significant impact on the energy profile of the reaction.

Regioselectivity and Stereoselectivity in Palladium Triphenylphosphine Catalysis

The ability to control the regioselectivity and stereoselectivity of a reaction is a hallmark of a powerful synthetic method. Palladium triphenylphosphine catalysts have demonstrated remarkable control over these aspects in a variety of transformations.

Regioselectivity:

In the Heck reaction , the regioselectivity of the addition of the aryl or vinyl group to the alkene is a critical aspect. With palladium triphenylphosphine catalysts, the reaction typically proceeds via a "neutral pathway," leading to the formation of the linear, less substituted product. This is attributed to steric factors during the migratory insertion step, where the bulky aryl group adds to the less hindered carbon of the double bond. However, under conditions that favor a "cationic pathway," such as the use of aryl triflates as substrates, the regioselectivity can be reversed to favor the branched, more substituted product. fu-berlin.de

In the Sonogashira coupling of polyhalogenated aromatic compounds, the regioselectivity of the alkynylation can be controlled by the choice of the palladium catalyst. While catalysts with bidentate ligands often favor coupling at one position, the use of Pd(PPh₃)₄ can lead to selective coupling at a different position, highlighting the crucial role of the ligand sphere in directing the reaction. rsc.org For instance, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, the use of Pd(PPh₃)₄ favors alkynylation at the C2-I bond. rsc.org A study on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzene using Pd(PPh₃)₄ showed that the coupling occurs exclusively at the terminal, less sterically hindered C-I bonds. rsc.org

Stereoselectivity:

In the Suzuki coupling , the stereochemistry of the transmetalation step is crucial when using chiral organoboranes. Studies have shown that the reaction of enantioenriched secondary benzylic organoboronic esters with aryl iodides, catalyzed by Pd(PPh₃)₄, proceeds with retention of stereochemistry at the benzylic carbon.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can have a dramatic impact on the outcome of palladium-catalyzed reactions, influencing reaction rates, selectivity, and even the nature of the active catalytic species. whiterose.ac.ukrsc.org Solvents can participate in the catalytic cycle by coordinating to the palladium center, stabilizing charged intermediates, and affecting the solubility of reactants and reagents.

The polarity of the solvent is a key factor. In general, polar solvents can accelerate reactions that involve polar or ionic intermediates and transition states. For example, the oxidative addition of aryl triflates, which proceeds through a polar transition state, is often faster in polar solvents. researchgate.net In a study of the oxidative addition of haloheteroarenes to Pd(0)(PPh₃)₂, the reaction was found to be significantly faster in the polar solvent DMF compared to the less polar THF. nih.gov This was attributed to the stabilization of the charged intermediates in the SNAr-type mechanism that is operative for bromo- and chloroheteroarenes in DMF.

Coordinating solvents, such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF), can actively participate in the catalytic cycle by displacing one of the triphenylphosphine ligands to form a solvent-coordinated palladium complex, such as [Pd(PPh₃)(solvent)]. nih.gov This change in the coordination sphere of the palladium can lead to a switch in selectivity. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, using a non-coordinating solvent like THF with a bulky phosphine ligand favors reaction at the C-Cl bond, whereas in a coordinating solvent like DMF, the selectivity can be inverted to favor reaction at the C-OTf bond. nih.govnih.gov This is because the solvent-coordinated species is electronically different and can favor oxidative addition into the more electron-deficient C-OTf bond.

The effect of solvent on the nature of the active catalyst is also significant. As mentioned earlier, in polar solvents, in the presence of halide anions, the formation of anionic palladium(0) species, [Pd(0)(X)(PPh₃)₂]⁻, has been proposed. nih.govresearchgate.net These anionic species are more electron-rich and can exhibit different reactivity and selectivity compared to their neutral counterparts.

Table 2: Influence of Solvent Properties on Palladium Triphenylphosphine Catalysis

Solvent Property Effect on Reaction Mechanism and Rate Examples
Polarity - Accelerates reactions with polar/ionic intermediates and transition states.- Can influence the reaction mechanism (e.g., concerted vs. SNAr).- Stabilizes charged catalytic species.Oxidative addition of aryl triflates is faster in polar solvents.SNAr mechanism for oxidative addition of chloro/bromoheteroarenes is favored in DMF. nih.gov
Coordinating Ability - Can displace phosphine ligands to form solvent-coordinated active species.- Can alter the regioselectivity and chemoselectivity of the reaction.In Suzuki coupling of chloroaryl triflates, coordinating solvents can switch selectivity from C-Cl to C-OTf. nih.govnih.gov
Protic vs. Aprotic - Protic solvents can participate in protonolysis side reactions.- Can influence the activity of the base used in the reaction.Water can be crucial for the hydrolysis of boronate esters in Suzuki coupling.
Solubility - Affects the concentration of reactants and catalyst in the reaction phase.- Can be used to facilitate product separation.The choice of solvent is critical for ensuring all reaction components are in solution.

Ligand Design and Structure Activity Relationships

Electronic Effects of Triphenylphosphane Ligands

The electronic properties of the triphenylphosphane ligand are a key determinant of the reactivity of the palladium catalyst. Triphenylphosphane acts as a σ-donor and a π-acceptor ligand. The phosphorus atom donates its lone pair of electrons to an empty d-orbital of the palladium atom, forming a σ-bond. Concurrently, electron density from filled d-orbitals on the palladium can be back-donated into the empty σ* orbitals of the phosphorus-carbon bonds of the ligand. This synergistic bonding mechanism influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The electron-donating ability of a phosphine (B1218219) ligand is often quantified by the Tolman Electronic Parameter (TEP). This parameter is determined by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand. More electron-donating ligands lead to increased electron density on the nickel, which results in stronger back-bonding to the CO ligands and a lower ν(CO) frequency. Triphenylphosphane has a TEP value of 2068.9 cm⁻¹, positioning it as a moderately electron-donating ligand. The pKa of the conjugate acid of the phosphine is another indicator of its basicity and electron-donating capacity.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)pKa (in MeCN)
P(t-Bu)₃2056.111.4
PCy₃2061.79.7
PMe₃2064.18.65
Palladium triphenylphosphane 2068.9 2.73
P(OPh)₃2089.3-
PF₃2110.9-

Steric Effects and Ligand Cone Angle in Catalysis

The steric bulk of the triphenylphosphane ligand plays a crucial role in determining the coordination number of the palladium center and the accessibility of substrates to the metal. The most widely used measure of a phosphine ligand's steric hindrance is the Tolman cone angle (θ). This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.

For triphenylphosphane, the cone angle is 145°. This moderate steric bulk is often optimal for many catalytic reactions. It is large enough to promote the formation of coordinatively unsaturated, catalytically active species by favoring ligand dissociation, yet not so large as to completely block substrate coordination. The steric environment created by the triphenylphosphane ligands influences the rate and selectivity of catalytic reactions by controlling the geometry of the transition states.

LigandTolman Cone Angle (θ) (°)
PMe₃118
PEt₃132
This compound 145
PCy₃170
P(t-Bu)₃182
P(o-tolyl)₃194

Ligand Stability and Decomposition Pathways (e.g., Phosphine Oxidation)

A significant challenge in palladium-triphenylphosphane catalyzed reactions, particularly those conducted in the presence of air or other oxidants, is the degradation of the triphenylphosphane ligand. The most common decomposition pathway is the oxidation of the phosphine to triphenylphosphine (B44618) oxide (TPPO). This oxidation renders the ligand incapable of coordinating to the palladium center, leading to catalyst deactivation.

The susceptibility of phosphines to oxidation is a critical consideration in catalyst design and reaction optimization. While often viewed as a detrimental process, the in situ formation of phosphine oxides can sometimes have unintended beneficial effects on catalysis, as will be discussed in section 5.6. The thermal stability of palladium-triphenylphosphane complexes is also a factor, with decomposition pathways that can lead to the formation of palladium black and other inactive species.

Ligand Exchange Phenomena

Ligand exchange is a fundamental process in the catalytic cycle of palladium-triphenylphosphane complexes. The catalytically active species is often a coordinatively unsaturated palladium(0) complex, which is generated by the dissociation of one or more triphenylphosphane ligands from a precursor like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This complex readily dissociates in solution to form Pd(PPh₃)₃ and subsequently Pd(PPh₃)₂, which are the active species in many cross-coupling reactions. ut.ee

The ligand exchange process can proceed through different mechanisms, broadly classified as dissociative and associative. In a dissociative pathway, a ligand first detaches from the metal center, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand. In an associative pathway, the incoming ligand first coordinates to the metal, forming a higher-coordinate intermediate, from which the leaving group then departs. For sterically demanding ligands like triphenylphosphane, a dissociative mechanism is generally favored.

The rate of ligand exchange is influenced by both the steric and electronic properties of the ligands involved, as well as the nature of the metal center and the reaction conditions. Understanding these dynamics is crucial for controlling the concentration of the active catalytic species and optimizing reaction outcomes.

Comparison with Other Phosphine Ligands and Ligand Design for Enhanced Reactivity

While triphenylphosphane is a versatile and widely used ligand, the quest for improved catalytic performance has led to the development of a vast array of other phosphine ligands with tailored steric and electronic properties.

Trialkylphosphines , such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are more electron-donating and sterically bulkier than triphenylphosphane. The increased electron-donating ability can accelerate the rate-determining oxidative addition step in many cross-coupling reactions. The larger steric bulk can promote the reductive elimination step and help to stabilize the monoligated palladium species, which is often the most active catalyst.

Bidentate phosphines , such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), form chelate complexes with the palladium center. The chelate effect generally leads to more stable complexes compared to those with monodentate ligands. The bite angle of the bidentate ligand, which is the P-Pd-P angle, is a critical parameter that influences the geometry and reactivity of the catalyst.

The choice of phosphine ligand can have a dramatic impact on the outcome of a catalytic reaction, affecting not only the reaction rate but also the product selectivity and the catalyst's stability.

LigandTypeKey FeaturesTypical Application Improvement over PPh₃
This compound Monodentate ArylphosphineModerate steric bulk and electronic donation.General purpose, widely used in various cross-coupling reactions.
PCy₃Monodentate TrialkylphosphineStrongly electron-donating, very bulky.Improved activity in Suzuki and Heck couplings, especially with less reactive substrates.
P(t-Bu)₃Monodentate TrialkylphosphineVery strongly electron-donating, extremely bulky.Highly active for challenging cross-couplings, including those with aryl chlorides.
dppfBidentate FerrocenylphosphineForms stable chelate complexes, unique electronic properties from the ferrocene (B1249389) backbone.Enhanced performance in a wide range of cross-coupling reactions, often providing higher yields and better functional group tolerance. acs.org

Role of Additives and Co-ligands (e.g., Phosphine Oxides)

The performance of palladium-triphenylphosphane catalysts can often be significantly enhanced by the use of additives and co-ligands. One of the most notable examples is the effect of phosphine oxides, particularly triphenylphosphine oxide (TPPO). While formed from the degradation of the primary phosphine ligand, TPPO can act as a beneficial additive in several ways.

Research has shown that phosphine oxides can stabilize palladium nanoparticles, preventing their agglomeration into inactive palladium black. nih.gov This stabilization effect helps to maintain a high concentration of active catalytic species throughout the reaction. The weak coordination of the phosphine oxide to the palladium center is thought to be key to this stabilizing effect, as it can be easily displaced by reactants during the catalytic cycle. nih.gov In some cases, phosphine oxides have been found to accelerate the rate of cross-coupling reactions. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been extensively applied to elucidate the mechanisms of reactions catalyzed by palladium triphenylphosphine (B44618). DFT calculations allow researchers to map out the potential energy surfaces of complex catalytic cycles, providing a step-by-step understanding of the reaction progress.

These calculations have been instrumental in verifying and refining the mechanisms of fundamental organometallic reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, DFT has been used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathways.

DFT studies have provided detailed mechanistic insights into various reactions. For example, in the Sonogashira coupling, DFT analysis has shown that the catalytic cycle involves the oxidative addition of a phenyl halide to the palladium center, followed by alkynylation and reductive elimination. researchgate.net Similarly, for the Suzuki-Miyaura reaction, DFT combined with kinetic isotope effects has helped establish that the oxidative addition of aryl bromides occurs on a monoligated palladium complex, Pd(PPh₃), under typical catalytic conditions. chemrxiv.org In a study on the methylcyclopropanation of norbornenes, DFT calculations elucidated a complex reaction sequence involving oxidative addition, intermolecular alkene insertion, protonation, intramolecular alkene insertion, β-hydride elimination, and reductive elimination, identifying protonation as the rate-limiting step. nih.gov

The choice of functional and basis set is critical for obtaining accurate results. The M06 functional, for instance, has been successfully used in combination with the LANL2DZ basis set for palladium, phosphorus, and bromine atoms to study palladium-catalyzed reactions, with calculated structural parameters showing good agreement with experimental data. nih.gov These computational approaches provide a molecular-level understanding that is often difficult to achieve through experimental methods alone. researchgate.net

Investigation of Reaction Pathways and Transition States

A primary application of computational chemistry in catalysis is the detailed investigation of reaction pathways and the characterization of the associated transition states. For palladium triphenylphosphine-catalyzed reactions, this involves mapping the energetic landscape of the entire catalytic cycle.

The typical catalytic cycle for cross-coupling reactions involves several key elementary steps. Computational studies have explored various potential pathways for each step. For the oxidative addition of aryl halides, different mechanisms such as concerted, nucleophilic substitution, and radical pathways have been considered. researchgate.net DFT calculations can help determine which pathway is dominant under specific reaction conditions. For example, studies have shown that for the oxidative addition of phenyl bromide to palladium(0) complexes, various paths ultimately lead to a palladium monophosphine species as the active catalyst. researchgate.net

Computational studies also consider the competition between different possible pathways. For example, in the formation of a key palladium complex, both a bisphosphine and a monophosphine pathway might be possible. DFT calculations can predict which pathway is energetically preferred. nih.gov The solvent effect is another critical factor that can be incorporated into these models, often using implicit solvation models, to provide a more realistic description of the reaction in solution. researchgate.net

Prediction and Characterization of Catalytically Active Intermediates

A significant challenge in experimental catalysis research is the direct observation and characterization of short-lived, highly reactive catalytic intermediates. Computational methods provide a powerful means to predict the existence of these species and to characterize their geometric and electronic structures.

In many palladium-catalyzed cross-coupling reactions, the true catalytically active species is not the initial precatalyst, such as Pd(PPh₃)₄, but rather a coordinatively unsaturated species formed by ligand dissociation in solution. wikipedia.org Computational studies have shown that in solution, tetrakis(triphenylphosphine)palladium(0) can easily lose one or two triphenylphosphine ligands to form a dynamic equilibrium mixture of [Pd(PPh₃)₃] and [Pd(PPh₃)₂]. rsc.org

DFT calculations have been crucial in identifying the specific intermediates involved in the catalytic cycle. For the Suzuki-Miyaura reaction, theoretical studies suggest that under catalytic conditions, the active species for oxidative addition is a 12-electron monoligated palladium complex, Pd(PPh₃). chemrxiv.org The commonly proposed 14-electron bis-ligated complex, Pd(PPh₃)₂, is thought to be involved only when there is an excess of phosphine (B1218219) ligand or under stoichiometric conditions. chemrxiv.org

Furthermore, computational studies can characterize the structure of key intermediates along the reaction pathway. For example, in the transmetalation step of the Suzuki-Miyaura reaction, calculations have shown that the process proceeds through a tetracoordinate boronate intermediate that features a Pd-O-B linkage. chemrxiv.org Time-dependent DFT (TD-DFT) calculations have also been used to study the photophysical properties of palladium(0) triphenylphosphine complexes, revealing differences in the transition mechanisms between three- and four-coordinated species that explain their different emission colors. acs.org

Intermediate SpeciesCoordination NumberElectron CountRole in Catalytic CycleComputational Evidence
Pd(PPh₃)₄418PrecatalystStable solid-state structure wikipedia.org
Pd(PPh₃)₃316Formed by ligand dissociationIn equilibrium with Pd(PPh₃)₄ and Pd(PPh₃)₂ in solution rsc.org
Pd(PPh₃)₂214Active in some oxidative additionsProposed active species, especially with excess ligand chemrxiv.org
Pd(PPh₃)112Active species for oxidative additionIdentified as the key species under catalytic conditions chemrxiv.org

Correlation of Electronic Structure with Catalytic Activity and Selectivity

The catalytic performance of a palladium triphenylphosphine complex is intimately linked to its electronic structure, which can be fine-tuned by modifying the ligands. Computational studies provide a quantitative framework for understanding and predicting these structure-activity relationships.

The electron-donating or electron-withdrawing nature of the phosphine ligand directly influences the electron density at the palladium center. This, in turn, affects the rates of the individual steps in the catalytic cycle. For instance, electron-donating ligands increase the electron density on the palladium, which generally facilitates the oxidative addition step but can slow down the reductive elimination step. Conversely, electron-withdrawing ligands can have the opposite effect. researchgate.net

DFT calculations can quantify these electronic effects. For example, studies on palladium nanoparticles modified with triphenylphosphine showed that the electron-donating effect of PPh₃ increases the surface electronic density of the palladium nanoparticles. acs.org This electronic modulation weakens the Pd-H bond, which was shown to enhance both the activity and chemoselectivity in certain hydrogenation reactions. acs.org For the hydrogenation of electrophilic nitro compounds, the activity was enhanced, while for nucleophilic carbonyl substrates, it was suppressed. acs.org

Multiple linear regression analyses of computationally derived energy barriers have been used to create models that correlate catalytic activity with electronic and steric properties of the ligands. researchgate.net These models have shown that for the Suzuki-Miyaura coupling, the oxidative addition step is primarily governed by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of both electronic and steric factors. researchgate.net Specifically for the transmetalation step, electron-withdrawing ligands were found to lower the energy barrier. researchgate.net

Theoretical Studies on Ligand Effects and Catalyst Optimization

Theoretical studies on ligand effects are crucial for the rational design and optimization of catalysts. By computationally screening different ligands, researchers can predict which ones are most likely to improve catalytic performance for a specific reaction.

The triphenylphosphine (PPh₃) ligand is a versatile and widely used ligand, but its properties may not be optimal for all applications. Computational studies allow for a systematic investigation of how modifying the phosphine ligand—for example, by changing the substituents on the phenyl rings—affects the catalytic process. These studies often analyze two key properties of the ligand: its steric bulk and its electronic properties (donor/acceptor capabilities).

Dispersion-corrected DFT calculations have been used to explore the reaction pathways for the oxidative addition of phenyl halides to palladium(0) complexes with various phosphine ligands, including PPh₃. rsc.org These studies reveal that bulky and electron-rich ligands can more easily access low-coordinate complexes, which are often the catalytically active species. rsc.org For less bulky ligands like PPh₃, the dissociation of the ligand to generate the reactive palladium species becomes a more significant factor, and the catalyst can become trapped in unreactive, higher-coordinate intermediates. rsc.org

Computational models have been developed to quantify the effects of different phosphine ligands on the key steps of cross-coupling reactions. researchgate.net These models can help in the in silico design of new ligands with tailored properties. For example, if a particular reaction is limited by the oxidative addition step, computational analysis can guide the selection of a more electron-donating ligand to accelerate this step. This predictive capability is a powerful tool for catalyst optimization, reducing the need for extensive experimental trial-and-error.

Ligand PropertyEffect on Oxidative AdditionEffect on TransmetalationEffect on Reductive Elimination
Electron-Donating Generally acceleratesCan slow downGenerally slows down
Electron-Withdrawing Generally slows downCan accelerateGenerally accelerates
Steric Bulk Can disfavor higher coordination, promoting active speciesCan influence approach of coupling partnersCan accelerate by destabilizing the Pd(II) intermediate

Kinetic Modeling and Simulation of Catalytic Processes

While DFT provides detailed information about the energetics of individual reaction steps, kinetic modeling and simulation are used to understand the behavior of the entire catalytic system over time. These models integrate the rate constants of all elementary steps to predict reaction rates, catalyst turnover frequencies, and the concentrations of various species throughout the reaction.

Kinetic studies, often combining experimental measurements with computational analysis, are essential for validating proposed mechanisms. For example, experimental kinetic data showing that the rate of an oxidative addition reaction is inversely proportional to the concentration of free triphenylphosphine ligand supports a mechanism where a lower-coordinated palladium species is the reactive intermediate. researchgate.net

Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a fundamental tool for elucidating the structure of Pd(PPh3)4 in solution.

¹H-NMR: The proton NMR spectrum displays multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the phenyl protons of the triphenylphosphine (B44618) ligands. researchgate.netrsc.org

¹³C-NMR: The carbon spectrum shows distinct signals for the different carbon atoms in the phenyl rings. The complexity arises from phosphorus-carbon coupling. Key signals include those for the ipso, ortho, meta, and para carbons of the phenyl groups. researchgate.netrsc.org

³¹P-NMR: Phosphorus-31 NMR is particularly diagnostic for this complex. The chemical shift is highly sensitive to the solvent and the degree of ligand dissociation in solution. researchgate.net In solution, Pd(PPh3)4 can dissociate into Pd(PPh3)3 and free PPh3, leading to changes in the observed chemical shifts. psu.eduwikipedia.org A single broad resonance is often observed at room temperature due to rapid ligand exchange. psu.edu Reported chemical shifts vary, with values around +16 to +20 ppm being typical, though shifts can be influenced by the specific solvent environment. rsc.orgresearchgate.net For instance, a broad resonance at δ 17.1 has been reported in DMF-d7, while a signal at δ 18.76 has been observed in CD2Cl2. rsc.orgpsu.edu

¹H, ¹³C, and ³¹P NMR Data for Pd(PPh3)4
NucleusSolventChemical Shift (δ, ppm)Description
¹H[D6]DMSO~7.4Multiplet, aromatic protons researchgate.net
¹³C[D6]DMSO~128-138Multiple signals for phenyl carbons researchgate.net
³¹PDMF-d717.1Single broad resonance psu.edu
³¹PCD2Cl218.76Signal for coordinated PPh3 rsc.org
³¹PBenzene-d6 + PPh313.35Signal for coordinated PPh3 rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the triphenylphosphine ligands bound to the palladium center. The spectrum is dominated by the absorptions of the P-C and C-H bonds within the phenyl groups. The absence of certain bands can confirm the reduction of the palladium(II) precursor. The data is consistent with the established structure of the compound. nih.govthermofisher.com

Characteristic FT-IR Bands for Pd(PPh3)4
Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~1580-1600Aromatic C=C stretch
~1480, 1435P-C (Aryl) stretch
~1090P-Ph stretch
~740, 690Aromatic C-H bend (out-of-plane)

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of Pd(PPh3)4. ascensusspecialties.com The analysis reveals that the central palladium(0) atom is coordinated to four triphenylphosphine ligands. wikipedia.org These ligands are arranged in a tetrahedral geometry around the palladium center, which is a typical configuration for 18-electron, four-coordinate metal complexes. wikipedia.orgascensusspecialties.com Powder X-ray diffraction (PXRD) can be used to confirm the bulk purity and crystallinity of synthesized samples. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is employed to confirm the molecular weight and study the fragmentation of the complex. The analysis of Pd(PPh3)4 can be complex due to its tendency to dissociate in solution and undergo oxidation. Observed peaks may correspond to fragments resulting from the loss of one or more triphenylphosphine ligands, as well as oxidized species. For example, an ESI-TOF MS spectrum has shown signals corresponding to fragments such as [M – 2PPh3 + H]⁺ and various palladium-containing species with oxidized phosphine (B1218219) ligands, like [2Pd + PPh3 + 3OPPh3 + H]⁺. researchgate.net

Selected ESI-TOF MS Fragments for Pd(PPh3)4
Observed m/zProposed Fragment Ion
~630[M – 2PPh3 + H]⁺ researchgate.net
~1310[2Pd + PPh3 + 3OPPh3 + H]⁺ researchgate.net
~339[PPh3 + C6H5]⁺ researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the weight percentages of carbon and hydrogen in a sample of Pd(PPh3)4. The experimentally determined values are compared against the theoretically calculated percentages to assess the purity of the compound. Close agreement between the found and calculated values is a strong indicator of a pure sample. psu.edu

Elemental Analysis Data for Pd(PPh3)4 (C₇₂H₆₀P₄Pd)
ElementTheoretical (%)Experimental (%)
Carbon (C)74.8475.08 psu.edu
Hydrogen (H)5.235.43 psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Pd(PPh3)4 is characterized by strong absorptions in the ultraviolet region, primarily attributed to π-π* transitions within the aromatic rings of the triphenylphosphine ligands. The appearance of the spectrum can be solvent-dependent, reflecting interactions between the complex and the solvent molecules. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful technique for probing the local electronic and geometric structure around the palladium atom. XAS is element-specific and does not require crystalline samples, making it suitable for studying catalysts in various states. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the palladium center. The Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine the Pd-P bond distances and the coordination number with high precision. This technique is invaluable for characterizing the active catalytic species derived from Pd(PPh3)4 under reaction conditions.

Electron Microscopy Techniques (SEM, TEM) and Spectroscopic Mapping (EDS, XPS) for Supported Catalysts

The characterization of supported palladium triphenylphosphine catalysts is crucial for understanding their morphology, composition, and the distribution of active sites, all of which directly influence their catalytic performance and stability. Advanced microscopic and spectroscopic techniques provide detailed insights into the physical and chemical properties of these heterogeneous catalysts at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the direct visualization of the immobilized palladium nanoparticles. TEM analysis is essential for determining the size, shape, and dispersion of the palladium particles on the support. This is a critical factor, as the particle size can significantly affect the catalyst's activity and selectivity. For a hollow-shell silica (B1680970) catalyst, TEM images not only confirmed the hollow structure with a shell thickness of about 82 nm but also showed that palladium was concentrated on the inner surface of the sphere. mdpi.com In studies of palladium nanoparticles on triphenylphosphine-functionalized polymers, TEM analysis determined the average diameter of the palladium clusters to be around 2.9 nm. researchgate.net High-resolution TEM (HRTEM) can even provide information about the crystallinity of the nanoparticles, revealing ordered core structures or crystalline lattices. nih.gov

Table 1: Particle and Feature Size Analysis from Electron Microscopy This table presents representative data on particle and feature sizes of supported palladium catalysts as determined by electron microscopy techniques.

Catalyst System Support Material Technique Feature Measured Size Reference
Palladium Diphenylphosphine Hollow Mesoporous Silica SEM Nanosphere Diameter ~445 nm mdpi.com
Palladium Diphenylphosphine Hollow Mesoporous Silica TEM Cavity Diameter ~369 nm mdpi.com
Palladium Diphenylphosphine Hollow Mesoporous Silica TEM Shell Thickness ~82 nm mdpi.com
Palladium Nanoparticles Triphenylphosphine-Functionalized Porous Polymer TEM Pd Cluster Diameter ~2.9 nm researchgate.net

Spectroscopic Mapping (EDS and XPS) provides crucial information on the elemental composition and chemical states of the catalyst's surface.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) , often coupled with SEM or TEM, is used for elemental analysis and mapping. This technique confirms the presence of the expected elements (e.g., Palladium, Phosphorus, Silicon, Oxygen, Carbon) and, more importantly, their spatial distribution. EDS mapping can verify that the palladium and the phosphine ligand are co-located and distributed homogeneously across the support material. researchgate.net For the hollow-shell-structured silica catalyst, chemical mapping via TEM-EDS demonstrated that palladium active centers were successfully entrapped within the inner cavity, with distinct distributions for Silicon, Oxygen, and Palladium being visualized. mdpi.com

Table 2: Elemental Analysis by Spectroscopic Mapping This table summarizes the application of EDS for confirming the elemental composition and distribution in supported palladium catalysts.

Catalyst System Technique Elements Detected Key Finding Reference
Palladium Complex on Reduced Graphene Oxide SEM-EDS Pd, N, Br, Cl Homogeneous distribution of the molecular complex over the graphene surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative data on the elemental composition and, critically, the oxidation states of the elements on the catalyst's surface. mdpi.com For palladium catalysts, XPS is indispensable for determining the chemical state of the palladium (e.g., Pd(0), Pd(II), or Pd(IV)), which is fundamental to understanding the catalytic mechanism. The binding energies of the Pd 3d core-level electrons are characteristic of the oxidation state. For example, metallic palladium (Pd(0)) typically shows a Pd 3d₅/₂ peak at a lower binding energy than the oxidized Pd(II) state. Research has shown that in some catalysts, both Pd(0) and Pd(II) species coexist, and XPS can quantify their relative abundance. researchgate.net The technique can also confirm the presence of other key elements, such as phosphorus from the triphenylphosphine ligand, and provide insight into the electronic interactions between the palladium centers and the support. mdpi.comresearchgate.net

Table 3: Representative XPS Binding Energies for Palladium Species This table shows typical binding energy values for different oxidation states of palladium, which are used to characterize the chemical nature of the catalytic sites.

Oxidation State Core Level Typical Binding Energy (eV) Reference
Pd(0) Pd 3d₅/₂ 335.5 researchgate.net
Pd(0) Pd 3d₃/₂ 340.9 researchgate.net

Table of Mentioned Compounds

Compound Name
Palladium triphenylphosphane
Palladium
Phosphorus
Silicon
Oxygen
Carbon
Dodecanethiolate
Nitrogen
Bromine

Heterogeneous Catalysis and Catalyst Immobilization

Strategies for Heterogenization of Palladium Triphenylphosphane Catalysts

Several strategies have been developed to immobilize palladium triphenylphosphine (B44618) catalysts. A primary method involves the covalent attachment of the triphenylphosphine ligand to a solid support. This can be achieved by synthesizing a functionalized phosphine (B1218219) ligand that can then be grafted onto the support material. nih.gov An alternative approach is the direct reaction of a pre-functionalized polymer with a phosphine-containing precursor. For instance, bromopolystyrene can be lithiated and subsequently reacted with a phosphine source to generate a polymer-supported triphenylphosphine ligand. nih.gov

Another significant strategy is the encapsulation or entrapment of the palladium complex within the pores of a support material. researchgate.net This physical immobilization relies on the porous structure of the support to confine the catalyst, preventing it from leaching into the reaction medium while allowing reactants and products to diffuse freely. Furthermore, palladium nanoparticles can be supported on materials functionalized with triphenylphosphine, where the phosphine ligands act as stabilizing agents and anchor the nanoparticles to the support. mdpi.comresearchgate.net

A summary of common heterogenization strategies is presented in the table below.

StrategyDescriptionKey Features
Covalent Bonding The phosphine ligand is chemically bonded to the support material.Strong catalyst-support interaction, potentially reducing leaching.
Encapsulation The palladium complex is physically entrapped within the porous structure of the support.Applicable to a wide range of complexes without the need for ligand modification.
Nanoparticle Supporting Pre-formed or in-situ generated palladium nanoparticles are immobilized on a phosphine-functionalized support.High surface area of nanoparticles can lead to enhanced catalytic activity.
Ion Exchange Charged palladium complexes are immobilized on supports with ion-exchange capabilities.Reversible immobilization, but may be susceptible to leaching in polar solvents.

Design and Synthesis of Supported Catalysts (e.g., on Polymeric Supports, Carbon-Based Materials, Silica)

The choice of support material is crucial in the design of heterogeneous palladium triphenylphosphine catalysts as it influences the catalyst's stability, activity, and recyclability.

Polymeric Supports: Polystyrene-based resins are widely used due to their chemical inertness and the ease with which they can be functionalized. nih.gov For example, a polymer-supported triphenylphosphine-palladium acetate (B1210297) complex can be prepared for use in reductive amination reactions. mdpi.com Porous organic polymers (POPs) functionalized with triphenylphosphine have also emerged as effective supports, offering high surface areas and tunable porosity. mdpi.comresearchgate.net These materials have been successfully employed in carbonylation and cross-coupling reactions. mdpi.comresearchgate.net

Carbon-Based Materials: Activated carbon is a common support for palladium catalysts. Palladium on charcoal can be used for the phosphination of aryl bromides and triflates with triphenylphosphine. researchgate.net The high surface area and porous structure of activated carbon allow for good dispersion of the palladium species.

Silica (B1680970): Silica (SiO₂) is another popular support due to its high thermal and mechanical stability. snc.edusnc.edu Palladium catalysts can be immobilized on silica via tripodal phosphine linkers, creating a robust heterogeneous system. snc.edu Functionalized silica gel has also been used to support palladium complexes, with studies indicating minimal palladium leaching in some cases. nih.gov Rice husk-derived biosilicates offer a sustainable source for creating supported palladium catalysts for various organic transformations. nih.govresearchgate.net

The following table summarizes the synthesis of palladium triphenylphosphine catalysts on different supports.

Support MaterialSynthesis MethodExample Application
Polystyrene Reaction of bromopolystyrene with lithium diphenylphosphide followed by complexation with a palladium salt. nih.govSuzuki-Miyaura coupling, Reductive amination. mdpi.comrsc.org
Porous Organic Polymers (POPs) Co-polymerization of a triphenylphosphine-containing monomer with a cross-linker, followed by palladium loading. mdpi.comAminocarbonylation, Carbonylation of chloroacetates. mdpi.comresearchgate.net
Activated Carbon Impregnation of activated carbon with a palladium precursor followed by reduction. The triphenylphosphine can be part of the palladium complex or added separately. researchgate.netPhosphination of aryl halides. researchgate.net
Silica Grafting of a phosphine-functionalized silane (B1218182) onto the silica surface, followed by coordination with a palladium salt. snc.eduSonogashira cross-coupling. snc.edu

Advantages of Heterogeneous this compound Catalysts (e.g., Recoverability and Recyclability)

The primary advantage of heterogenizing palladium triphenylphosphine catalysts is the ease of separation of the catalyst from the reaction mixture, which can typically be achieved by simple filtration or centrifugation. mdpi.com This simplifies product purification and significantly reduces the cost and environmental impact associated with catalyst disposal. mdpi.com

The ability to recover the catalyst allows for its reuse in multiple reaction cycles, a key feature for both economic and environmental sustainability. nih.govhilarispublisher.com For instance, a palladium catalyst supported on a triphenylphosphine-functionalized porous organic polymer was recycled up to seven times with only a minor loss of activity in aminocarbonylation reactions. researchgate.net Similarly, a polymer-supported palladium acetate complex was reused for four consecutive cycles in reductive amination without a significant drop in performance. mdpi.com The high versatility of these catalysts is demonstrated by their successful application in various C-C bond-forming reactions, aerobic oxidations, and carbocyclizations, with some systems being recyclable for up to six cycles. nih.gov

Challenges in Heterogeneous Catalysis (e.g., Catalyst Leaching, Deactivation, Agglomeration)

Despite the significant advantages, heterogeneous palladium triphenylphosphine catalysts face several challenges that can limit their industrial application.

Catalyst Leaching: One of the most significant drawbacks is the leaching of the active palladium species from the support into the reaction medium. nih.govhilarispublisher.com This not only leads to a gradual loss of catalytic activity over repeated cycles but also contaminates the product with toxic heavy metals. nih.gov Leaching can occur through the cleavage of the bond between the ligand and the support or the dissolution of palladium nanoparticles.

Deactivation: Catalyst deactivation can occur through several mechanisms. The formation of catalytically inactive palladium species, such as Pd(0) aggregates, can lead to a loss of activity. diva-portal.org In some cases, the phosphine ligands can oxidize, which diminishes their ability to coordinate to the palladium center and stabilize the active catalytic species. rsc.org Fouling of the catalyst surface by reaction byproducts can also block active sites. researchgate.net

Agglomeration: For catalysts based on palladium nanoparticles, agglomeration of the nanoparticles during the reaction can lead to a decrease in the active surface area and, consequently, a reduction in catalytic activity. researchgate.net The choice of support and the strength of the interaction between the support and the nanoparticles are crucial in preventing this phenomenon.

The table below outlines the key challenges and potential mitigation strategies.

ChallengeDescriptionPotential Mitigation Strategies
Leaching Dissolution of the active palladium species from the solid support into the reaction mixture. qualitas1998.netStronger covalent bonds between ligand and support, use of supports with high affinity for palladium. nih.gov
Deactivation Loss of catalytic activity over time due to chemical or physical changes to the catalyst. diva-portal.orgOperation under inert atmosphere to prevent ligand oxidation, periodic regeneration of the catalyst. nih.gov
Agglomeration Sintering or clustering of palladium nanoparticles, leading to reduced surface area and activity. researchgate.netStronger metal-support interactions, use of porous supports to physically separate nanoparticles.

Single-Atom Catalysts (SACs) Utilizing Phosphine Ligands

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. The use of phosphine ligands in palladium-based SACs is an emerging area of research. acs.org While it was initially thought that the support in SACs could replace the need for ligands, it has been found that for palladium atoms on functionalized carbon and carbon nitride supports, ligands are often still required to achieve significant activity in cross-coupling reactions. acs.org

Phosphine ligands can coordinate to the single palladium atoms, influencing their electronic properties and creating a specific three-dimensional environment around the active site. acs.org This can lead to enhanced catalytic performance. However, the dynamic nature of the interaction between the phosphine ligands and the catalyst surface, as well as the structural diversity of the resulting palladium-phosphine configurations, can make characterization challenging. acs.org The development of SACs with well-defined phosphine coordination environments holds the potential to create highly active and selective heterogeneous catalysts that bridge the gap between traditional homogeneous and heterogeneous systems.

Industrial Relevance and Process Optimization

Role in Fine Chemical Synthesis and Specialty Chemicals Production

Palladium triphenylphosphine (B44618) catalysts are instrumental in the synthesis of fine and specialty chemicals, largely due to their effectiveness in facilitating carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental to constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

The primary industrial applications of palladium triphenylphosphine revolve around its use in a variety of cross-coupling reactions. ascensusspecialties.com Prominent examples include:

Suzuki-Miyaura Coupling: The reaction of an aryl or vinyl halide with a boronic acid. This is one of the most widely used reactions in medicinal chemistry for creating biaryl compounds. ascensusspecialties.comrsc.org

Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netwikipedia.org

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. ascensusspecialties.comwikipedia.org

Stille Coupling: The coupling of an organotin compound with an organohalide. ascensusspecialties.comwikipedia.org

Negishi Coupling: The reaction between an organohalide and an organozinc compound. wikipedia.orgtcichemicals.com

These catalytic transformations are essential in the manufacturing of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules. nih.govresearchgate.net The catalyst's ability to function under relatively mild conditions and tolerate a wide range of functional groups makes it a versatile tool for chemists. tcichemicals.com For instance, palladium-catalyzed processes have been successfully scaled up for the synthesis of bioactive nucleosides, demonstrating their industrial viability. nih.gov

The following table summarizes key cross-coupling reactions catalyzed by Palladium Triphenylphosphine and their significance in fine chemical synthesis.

Table 1: Key Industrial Reactions Catalyzed by Palladium Triphenylphosphine
Reaction Name Reactants Product Type Industrial Significance
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Organoboron Compound Biaryls, Polyolefins, Styrenes Pharmaceutical synthesis, liquid crystals
Heck Reaction Aryl/Vinyl Halide + Alkene Substituted Alkenes Agrochemicals, natural product synthesis
Sonogashira Coupling Aryl/Vinyl Halide + Terminal Alkyne Disubstituted Alkynes Pharmaceuticals, organic electronics
Stille Coupling Organohalide + Organotin Compound Complex Organic Molecules Natural product synthesis, polymer chemistry
Negishi Coupling Organohalide + Organozinc Compound Unsaturated Organic Compounds Pharmaceutical intermediates, natural products

General Considerations for Catalyst Efficiency and Cost in Large-Scale Processes

While highly effective, the industrial application of palladium triphenylphosphine catalysts necessitates careful consideration of efficiency and cost. Palladium is a precious and expensive metal, making catalyst performance and recovery critical economic factors. core.ac.uk

Catalyst Efficiency:

Catalyst Loading: A primary goal in process optimization is to minimize the amount of catalyst required (catalyst loading) without compromising reaction yield and time. Industrial processes often aim for catalyst loadings in the parts-per-million (ppm) range.

Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the efficiency of a catalyst. A high TON indicates that a single catalyst molecule can convert a large number of substrate molecules, while a high TOF indicates a fast reaction rate. Research focuses on developing more active catalyst systems to maximize these values. core.ac.uk

Cost and Catalyst Management:

Palladium Price: The high cost of palladium is a significant driver for process optimization. core.ac.uk

Catalyst Recycling: To mitigate costs, significant effort is invested in catalyst recovery and recycling. Homogeneous catalysts like palladium triphenylphosphine are dissolved in the reaction medium, making separation from the product challenging.

Immobilization: One common strategy to facilitate recovery is to immobilize the catalyst on a solid support. rsc.org This creates a heterogeneous catalyst that can be easily filtered out and reused. Supports can include polymers, silica (B1680970), or carbon. rsc.orgrsc.orgresearchgate.net Studies have shown that immobilized palladium triphenylphosphine can be recycled multiple times with only a minor loss of activity. researchgate.net

Palladium Leaching: A critical issue with immobilized catalysts is the leaching of palladium into the product stream. This not only represents a financial loss but can also lead to product contamination, a major concern in the pharmaceutical industry. ICP-OES is a technique used to quantify the amount of palladium in catalyst samples and to detect leaching. researchgate.netatlantis-press.com

The table below outlines key parameters for evaluating the industrial viability of Palladium Triphenylphosphine catalysis.

Table 2: Efficiency and Cost Parameters for Large-Scale Catalysis

Parameter Definition Goal in Process Optimization
Catalyst Loading Amount of catalyst relative to the substrate. Minimize to reduce cost.
Turnover Number (TON) Moles of product per mole of catalyst. Maximize for higher efficiency.
Turnover Frequency (TOF) TON per unit time. Maximize for faster reactions.
Catalyst Recovery Percentage of catalyst retrieved after reaction. Maximize to enable recycling.
Palladium Leaching Amount of palladium lost to the product stream. Minimize to prevent product contamination and economic loss.

Scale-Up and Engineering Aspects of Palladium Triphenylphosphane Catalysis

Translating a laboratory procedure using palladium triphenylphosphine to an industrial scale introduces significant engineering challenges. The focus shifts to process robustness, safety, and economic feasibility.

From Batch to Continuous Processing:

Batch Reactors: Traditionally, fine chemicals are produced in batch reactors. While versatile, they can be inefficient for large-scale production.

Flow Chemistry: Continuous flow reactors, such as packed-bed reactors, are increasingly being adopted. rsc.org In this setup, the reactants are continuously passed over a solid-supported catalyst. This approach offers several advantages, including improved heat and mass transfer, better process control, enhanced safety, and the potential for higher throughput. Immobilized palladium triphenylphosphine has been successfully used in flow systems for reactions like the Suzuki-Miyaura coupling, achieving comparable yields to batch processes in significantly less time. rsc.org

Catalyst Handling and Stability:

Air and Moisture Sensitivity: Tetrakis(triphenylphosphine)palladium(0) is sensitive to air and can decompose, indicated by a color change from bright yellow to brown or orange. ascensusspecialties.comwikipedia.org On a large scale, this requires handling the catalyst under an inert atmosphere (e.g., nitrogen or argon), which adds to the engineering complexity and cost. erowid.org

Thermal Stability: The complex can dissociate in solution upon heating, which can affect its catalytic activity. chemicalbook.com Reactor design and process control must account for the catalyst's thermal limits.

Downstream Processing:

Catalyst Separation: The separation of the homogeneous catalyst from the final product is a critical step. If the catalyst is not immobilized, techniques like extraction or chromatography may be required, which can be costly and generate waste.

The engineering considerations for scaling up catalysis with palladium triphenylphosphine are summarized below.

Table 3: Engineering and Scale-Up Considerations

Aspect Challenge Solution / Approach
Process Mode Inefficiency of large-scale batch processing. Transition to continuous flow chemistry using packed-bed reactors.
Catalyst Stability Sensitivity to air, moisture, and heat. Handling under inert atmospheres; precise temperature control.
Catalyst Separation Difficult recovery of homogeneous catalysts. Immobilization on solid supports for easy filtration.

| Product Purity | Removal of residual palladium to meet regulatory standards. | Efficient downstream processing and purification techniques. |

Future Research Perspectives and Emerging Directions

Development of More Robust and Sustainable Palladium Triphenylphosphane Catalytic Systems

A primary goal in modern catalysis is the development of systems that are not only highly active but also stable, reusable, and environmentally benign. Research in this area is multifaceted, addressing the catalyst's longevity and its compatibility with green chemistry principles.

One significant approach is the heterogenization of this compound catalysts. Homogeneous catalysts, while often highly active and selective, suffer from difficult separation from the reaction mixture, leading to product contamination and loss of the expensive metal. To counter this, researchers are immobilizing palladium complexes onto solid supports. mdpi.com For instance, palladium supported on triphenylphosphine-functionalized porous organic polymers has been shown to be an effective and recyclable catalyst for aminocarbonylation and the synthesis of dialkyl malonates. researchgate.netmdpi.com These solid-supported catalysts can be easily recovered by simple filtration and reused multiple times with minimal loss of activity. researchgate.net Silica-supported catalysts are also being explored for cross-coupling reactions. sigmaaldrich.com

Another promising avenue is the use of micellar catalysis , where reactions are carried out in water using surfactants to form nanomicelles. researchgate.netresearchgate.net These micelles act as nanoreactors, encapsulating the catalyst and reactants, thereby facilitating reactions in an aqueous medium and reducing the reliance on volatile organic solvents. pnas.org This approach aligns with the principles of green chemistry and has been successfully applied to various carbon-carbon coupling reactions with very low catalyst loadings. researchgate.netpnas.org

The development of catalysts that can operate under milder conditions and tolerate a wider range of functional groups is also a key area of research. This reduces energy consumption and waste generation, contributing to more sustainable chemical processes. fastercapital.com

Exploration of Novel Ligand Scaffolds for Enhanced Reactivity and Selectivity

The triphenylphosphine (B44618) ligand has been a cornerstone of palladium catalysis, but the quest for improved performance has led to the exploration of new ligand architectures. The design of ligands is crucial as they directly influence the catalyst's electronic and steric properties, thereby dictating its reactivity, selectivity, and stability. nih.gov

Researchers are designing bidentate and polydentate phosphine (B1218219) ligands to create more stable palladium complexes. These ligands can chelate to the metal center, reducing the likelihood of catalyst decomposition and often leading to higher catalytic activity. Ligands derived from bis[2-(diphenylphosphino)ethyl]amides, for example, have enabled palladium-catalyzed hydroesterification with high linear selectivity. researchgate.net

Beyond traditional phosphines, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands. bdmaee.net NHCs form strong bonds with palladium, resulting in highly stable and active catalysts that can often outperform their phosphine-based counterparts, especially in challenging cross-coupling reactions.

Furthermore, the development of ligands for specific applications , such as photoreactions, is a growing area. azom.comazom.com Researchers have developed novel PNP-pincer ligands that enable platinum and palladium complexes to catalyze reactions under visible light irradiation, opening up new avenues for light-driven organic synthesis. azom.comazom.com The ability to tune ligand properties, such as through the introduction of electron-withdrawing or -donating groups, allows for the fine-tuning of the catalyst's performance for a specific transformation. nih.govacs.org

Table 1: Comparison of Ligand Scaffolds in Palladium Catalysis
Ligand TypeKey AdvantagesExample ApplicationReferences
Monodentate Phosphines (e.g., Triphenylphosphine)Well-established, versatile, commercially available.Suzuki, Heck, Sonogashira reactions. wikipedia.orgsigmaaldrich.com
Bidentate/Polydentate PhosphinesIncreased catalyst stability, enhanced selectivity.Linear-selective hydroesterification. researchgate.net
N-Heterocyclic Carbenes (NHCs)Strong Pd-ligand bond, high stability and activity.Challenging cross-coupling reactions. pnas.orgbdmaee.net
PNP-Pincer LigandsEnable photocatalytic applications under visible light.Transfer hydrogenation. azom.comazom.com

Advances in Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient catalysts. The integration of experimental techniques with computational modeling provides powerful insights into the intricate steps of a catalytic cycle.

In-situ spectroscopic techniques , such as NMR and mass spectrometry, allow for the direct observation of reactive intermediates in a catalytic system. researchgate.net This has been instrumental in identifying key species like monoligated Pd(0) intermediates, which were previously difficult to detect. researchgate.net These experimental observations provide crucial data for validating and refining mechanistic hypotheses.

Computational studies , primarily using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction pathways. researchgate.netacs.org DFT calculations can map out the energy profiles of entire catalytic cycles, helping to identify rate-determining steps and understand the influence of ligands on the energetics of the reaction. researchgate.net For example, computational studies have quantified the electronic and steric effects of different phosphine ligands on the key steps of the Suzuki-Miyaura coupling, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net

Recent research has also focused on the role of palladium radical species, such as Pd(I) and Pd(III), in catalytic reactions. acs.org Understanding these single-electron transfer processes is opening up new mechanistic pathways and expanding the synthetic capabilities of palladium catalysis. nih.gov The combination of experimental and computational approaches provides a synergistic strategy for unraveling complex reaction mechanisms and guiding the development of next-generation catalysts. nih.gov

Design of Highly Selective and Regioselective Catalysts

Achieving high levels of selectivity is a major challenge in organic synthesis, particularly when dealing with complex molecules containing multiple reactive sites. The design of catalysts that can control where and how a reaction occurs is a key focus of current research.

Ligand design plays a pivotal role in controlling selectivity. nih.gov By modifying the steric bulk and electronic properties of ligands, it is possible to influence the regioselectivity of a reaction. For instance, sterically demanding phosphine ligands have been successfully employed to achieve selective monoarylation in reactions where multiple arylations are possible. rsc.org

The use of directing groups is another powerful strategy for achieving regioselectivity. A directing group on the substrate can coordinate to the palladium center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its selective functionalization. nih.gov

Researchers are also developing catalytic systems that can differentiate between similar functional groups or C-H bonds within a molecule. This requires a sophisticated understanding of the subtle electronic and steric differences between potential reaction sites. The development of such highly selective catalysts is crucial for the efficient synthesis of complex target molecules, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.gov

Innovations in Catalyst Recycling and Green Chemistry Methodologies

The high cost and environmental concerns associated with palladium make catalyst recycling and the development of green chemical processes imperative. fastercapital.com Significant research efforts are directed towards creating sustainable catalytic systems.

As mentioned earlier, heterogenization is a key strategy for catalyst recycling. mdpi.com By immobilizing the palladium catalyst on a solid support, it can be easily separated from the reaction mixture and reused. researchgate.net Researchers are exploring a variety of supports, including polymers, silica (B1680970), and metal oxides, to develop robust and recyclable catalysts. sigmaaldrich.commdpi.com

Solvent extraction is another method being investigated for the recovery of palladium from spent catalysts. mdpi.com This involves using specific extracting agents to selectively remove palladium from a solution. mdpi.commdpi.com Additionally, innovative electrochemical methods are being developed for palladium recovery and the in-situ fabrication of new catalysts from waste streams. acs.org

The principles of green chemistry are being increasingly integrated into the design of palladium-catalyzed reactions. bdmaee.net This includes the use of environmentally benign solvents like water, reducing catalyst loading to parts-per-million (ppm) levels, and designing reactions that are more atom-economical. fastercapital.comucsb.edu The observation of oscillating chemical reactions in palladium nanoparticles has opened new avenues for understanding catalyst lifecycles, which could lead to improved methods for recycling and reusing these precious metals. innovations-report.com

Table 2: Innovations in Catalyst Recycling and Green Chemistry
MethodologyDescriptionAdvantagesReferences
HeterogenizationImmobilizing the catalyst on a solid support (e.g., polymers, silica).Easy separation and reuse, reduced metal leaching. mdpi.comresearchgate.netmdpi.com
Micellar CatalysisUsing surfactants to perform reactions in water.Reduces use of organic solvents, enables low catalyst loadings. researchgate.netpnas.orgacs.org
Solvent ExtractionUsing specific agents to extract palladium from spent catalyst solutions.Potential for high recovery rates from industrial waste. mdpi.commdpi.com
Electrochemical RecoveryUsing electrochemical methods to recover palladium and fabricate new catalysts.Can be applied to low concentration waste streams. acs.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing palladium triphenylphosphane complexes?

this compound complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are typically synthesized via ligand substitution reactions. For example, PdCl₂ can react with excess triphenylphosphane (PPh₃) in refluxing ethanol to form PdCl₂(PPh₃)₂ . Characterization involves:

  • NMR spectroscopy (³¹P NMR for ligand coordination shifts).
  • X-ray crystallography to confirm geometry (e.g., square planar for Pd(II) complexes).
  • Elemental analysis to verify stoichiometry.
    Methodological Note: Ensure ligand purity, as oxidized triphenylphosphane (e.g., triphenylphosphane oxide) can form during storage, altering reactivity .

Q. How does this compound function in cross-coupling reactions, and what are its limitations?

this compound complexes are widely used in Suzuki-Miyaura and Stille couplings. The PPh₃ ligand stabilizes Pd(0) intermediates, facilitating oxidative addition and transmetallation steps . Key limitations :

  • Restricted substrate scope (e.g., limited to aryl iodides or activated bromides due to PPh₃’s moderate electron-donating ability) .
  • Competing side reactions, such as ligand dissociation leading to inactive Pd nanoparticles .

Q. What safety protocols are essential when handling this compound complexes?

  • Use gloveboxes or fume hoods to avoid inhalation of fine particulates.
  • Monitor for phosphane ligand oxidation , which can generate hazardous byproducts (e.g., triphenylphosphane oxide) .
  • Refer to safety data sheets (SDS) for specific first-aid measures, including eye irrigation and medical consultation for exposure .

Advanced Research Questions

Q. How do ligand dissociation dynamics in Pd(PPh₃)₄ affect reaction kinetics in cross-coupling mechanisms?

Ligand dissociation from Pd(PPh₃)₄ is critical for forming active Pd(0) species. Computational studies reveal:

  • Energetic barriers : Dissociation of PPh₃ from the trans position to the aryl group is favored (ΔΔH = 29.3 kcal/mol) .
  • Catalyst deactivation : Excessive dissociation leads to Pd nanoparticle formation, reducing catalytic efficiency. Pre-activation with reducing agents (e.g., formic acid) stabilizes active Pd species .
    Methodological Tip : Use stoichiometric PPh₃ to suppress nanoparticle formation during long reactions .

Q. What strategies resolve contradictions in catalytic activity between Pd(0) and Pd(II) precursors?

Discrepancies arise from precursor purity and activation pathways:

  • Pd₂(dba)₃ variability : Commercial samples often contain Pd nanoparticles, leading to inconsistent results. Pre-treatment with PPh₃ or acetic anhydride improves reproducibility .
  • Pd(II) vs. Pd(0) : PdCl₂(PPh₃)₂ avoids nanoparticle formation but requires in situ reduction (e.g., via formic acid) for catalytic cycles . Validate precursor choice using controlled experiments with standardized reagents .

Q. How do electronic and steric properties of ancillary ligands influence enantioselectivity in palladium-catalyzed reactions?

While PPh₃ is common, advanced ligands (e.g., BINAP) enhance enantioselectivity by:

  • Steric bulk : Restricting substrate orientation during oxidative addition.
  • Electronic tuning : Strong σ-donors accelerate transmetallation but may reduce oxidative addition efficiency.
    Case Study : Chiral Pd-phosphane precatalysts achieve >90% enantiomeric excess (ee) in C–N couplings when paired with BINAP, whereas PPh₃ gives racemic products .

Data-Driven Analysis

Q. How to interpret conflicting data on catalytic yields in palladium-mediated deoxygenation reactions?

Yields in reactions like flavonoid deoxygenation depend on:

  • Reducing agent efficiency : Formic acid in DMF at 60°C achieves >95% yield in 15 minutes, while weaker reductants require longer times .
  • Substrate electronic effects : Electron-deficient triflates react faster than electron-rich analogs (Table 1 in ).
    Resolution Strategy : Replicate conditions from high-yield studies (e.g., 2.2 mol-% Pd(OAc)₂, 4.2 mol-% PPh₃) and adjust solvent polarity if needed.

Q. What computational tools are recommended for modeling palladium-phosphane reaction pathways?

  • DFT calculations : Evaluate transition states for ligand dissociation and oxidative addition (e.g., Gaussian or ORCA software) .
  • Kinetic modeling : Use software like COPASI to simulate competing pathways (e.g., productive catalysis vs. nanoparticle formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.